Product packaging for Rimocidin(Cat. No.:CAS No. 1393-12-0)

Rimocidin

Katalognummer: B1680639
CAS-Nummer: 1393-12-0
Molekulargewicht: 767.9 g/mol
InChI-Schlüssel: AWGBZRVEGDNLDZ-JCUCCFEFSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
  • Packaging may vary depending on the PRODUCTION BATCH.

Beschreibung

Rimocidine is a macrolide.
Rimocidin has been reported in Streptomyces diastaticus, Streptomyces mauvecolor, and Streptomyces rimosus with data available.
structure

Structure

2D Structure

Chemical Structure Depiction
molecular formula C39H61NO14 B1680639 Rimocidin CAS No. 1393-12-0

Eigenschaften

CAS-Nummer

1393-12-0

Molekularformel

C39H61NO14

Molekulargewicht

767.9 g/mol

IUPAC-Name

(1R,3S,9R,10S,13R,15E,17E,19E,21E,23R,25S,26R,27S)-23-[(2R,3S,4S,5S,6R)-4-amino-3,5-dihydroxy-6-methyloxan-2-yl]oxy-10-ethyl-1,3,9,27-tetrahydroxy-7,11-dioxo-13-propyl-12,29-dioxabicyclo[23.3.1]nonacosa-15,17,19,21-tetraene-26-carboxylic acid

InChI

InChI=1S/C39H61NO14/c1-4-14-26-17-11-9-7-6-8-10-12-18-27(53-38-35(46)33(40)34(45)23(3)51-38)20-31-32(36(47)48)30(44)22-39(50,54-31)21-25(42)16-13-15-24(41)19-29(43)28(5-2)37(49)52-26/h6-12,18,23,25-35,38,42-46,50H,4-5,13-17,19-22,40H2,1-3H3,(H,47,48)/b7-6+,10-8+,11-9+,18-12+/t23-,25+,26-,27+,28+,29-,30+,31+,32-,33+,34-,35+,38+,39-/m1/s1

InChI-Schlüssel

AWGBZRVEGDNLDZ-JCUCCFEFSA-N

Isomerische SMILES

CCC[C@@H]1C/C=C/C=C/C=C/C=C/[C@@H](C[C@H]2[C@@H]([C@H](C[C@](O2)(C[C@H](CCCC(=O)C[C@H]([C@@H](C(=O)O1)CC)O)O)O)O)C(=O)O)O[C@H]3[C@H]([C@H]([C@@H]([C@H](O3)C)O)N)O

Kanonische SMILES

CCCC1CC=CC=CC=CC=CC(CC2C(C(CC(O2)(CC(CCCC(=O)CC(C(C(=O)O1)CC)O)O)O)O)C(=O)O)OC3C(C(C(C(O3)C)O)N)O

Aussehen

Solid powder

Reinheit

>98% (or refer to the Certificate of Analysis)

Haltbarkeit

>3 years if stored properly

Löslichkeit

Soluble in DMSO

Lagerung

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyme

Rimocidin;  Rimocidine; 

Herkunft des Produkts

United States

Foundational & Exploratory

An In-depth Technical Guide to Rimocidin: Chemical Structure, Properties, and Experimental Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the polyene macrolide antibiotic, Rimocidin. It details its chemical structure, physicochemical and biological properties, and outlines key experimental protocols for its study. This document is intended to serve as a core resource for researchers engaged in natural product chemistry, antifungal drug discovery, and microbial biotechnology.

Core Chemical and Physical Properties

This compound is a polyene macrolide antibiotic produced by several species of Streptomyces, most notably Streptomyces rimosus. Its complex structure is responsible for its potent antifungal activity.

Chemical Structure and Identification

This compound is a glycosylated polyketide characterized by a large macrolide ring with a conjugated tetraene system. The IUPAC name for this compound is (1R,3S,9R,10S,13R,15E,17E,19E,21E,23R,25S,26R,27S)-23-[(2R,3S,4S,5S,6R)-4-amino-3,5-dihydroxy-6-methyloxan-2-yl]oxy-10-ethyl-1,3,9,27-tetrahydroxy-7,11-dioxo-13-propyl-12,29-dioxabicyclo[23.3.1]nonacosa-15,17,19,21-tetraene-26-carboxylic acid.

Table 1: Chemical Identification of this compound

IdentifierValue
IUPAC Name (1R,3S,9R,10S,13R,15E,17E,19E,21E,23R,25S,26R,27S)-23-[(2R,3S,4S,5S,6R)-4-amino-3,5-dihydroxy-6-methyloxan-2-yl]oxy-10-ethyl-1,3,9,27-tetrahydroxy-7,11-dioxo-13-propyl-12,29-dioxabicyclo[23.3.1]nonacosa-15,17,19,21-tetraene-26-carboxylic acid
Molecular Formula C₃₉H₆₁NO₁₄
Molecular Weight 767.90 g/mol
CAS Number 1393-12-0
Physicochemical Properties

The physicochemical properties of this compound are crucial for its handling, formulation, and biological activity.

Table 2: Physicochemical Properties of this compound

PropertyValue
Appearance Crystalline solid
Solubility Slightly soluble in water, acetone, and lower alcohols. The sulfate heptahydrate form is soluble in water.
Melting Point Decomposes above 110°C
Optical Rotation [α]D²⁵ +116° (in pyridine)
UV Absorption Maxima 279, 291, 304, 318 nm (in 80% methanol)
Percent Composition C: 61.00%, H: 8.01%, N: 1.82%, O: 29.17%

Biological Properties and Antifungal Activity

This compound exhibits a broad spectrum of antifungal activity, primarily against plant-pathogenic fungi. Its mechanism of action is consistent with other polyene macrolides.

Mechanism of Action

The primary antifungal mechanism of this compound involves the disruption of fungal cell membrane integrity. The lipophilic polyene region of the molecule intercalates into the fungal cell membrane, where it preferentially binds to ergosterol, a key sterol component. This binding leads to the formation of pores or channels in the membrane, causing leakage of essential intracellular ions and small molecules, ultimately leading to cell death.

Antifungal Spectrum and Potency

This compound has demonstrated significant activity against a variety of phytopathogenic fungi. The potency, often measured as the Minimum Inhibitory Concentration (MIC), varies depending on the fungal species.

Table 3: Antifungal Activity of this compound A (MIC values)

Fungal SpeciesMIC (µg/mL)
Alternaria alternata1.25 - 2.5
Aspergillus niger2.5 - 5.0
Botrytis cinerea1.25 - 2.5
Colletotrichum coccodes1.25 - 2.5
Cylindrocarpon destructans1.25 - 2.5
Fusarium oxysporum5.0 - 10.0
Penicillium expansum2.5 - 5.0
Rhizoctonia solani1.25 - 2.5

Note: Data is for this compound A, a major component of the this compound complex.

Biosynthesis of this compound

This compound is synthesized by a type I modular polyketide synthase (PKS) pathway in Streptomyces. The biosynthesis is governed by a dedicated gene cluster (rim) and is subject to complex regulation.

The this compound Biosynthetic Gene Cluster

The rim gene cluster contains the necessary genes for the synthesis of the polyketide backbone, its modification, and the attachment of the sugar moiety. Key components include the loading module (rimA), several extension modules, and genes for post-PKS modifications such as hydroxylation and glycosylation.

Regulation of Biosynthesis

The production of this compound is controlled by pathway-specific regulatory genes within the rim cluster. For instance, RimR2 has been identified as a positive regulator, enhancing the transcription of biosynthetic genes. Conversely, NsdAsr acts as a negative regulator, repressing this compound biosynthesis. Understanding these regulatory networks is crucial for optimizing production yields.

Rimocidin_Biosynthesis_Regulation cluster_precursors Primary Metabolism cluster_pks This compound PKS Pathway cluster_post_pks Post-PKS Modification cluster_regulation Regulation Butanoyl_CoA Butanoyl-CoA rimA rimA (Loading Module) Butanoyl_CoA->rimA Malonyl_CoA Malonyl-CoA PKS_Modules PKS Extension Modules (rimB, etc.) Malonyl_CoA->PKS_Modules rimA->PKS_Modules Polyketide_Chain Polyketide Chain PKS_Modules->Polyketide_Chain Modification_Enzymes Modification Enzymes (rimG, rimK, etc.) Polyketide_Chain->Modification_Enzymes Rimocidin_Aglycone This compound Aglycone Modification_Enzymes->Rimocidin_Aglycone Glycosylation Glycosylation (rimE) This compound This compound Glycosylation->this compound Rimocidin_Aglycone->Glycosylation RimR2 RimR2 RimR2->rimA + NsdAsr NsdAsr NsdAsr->rimA -

Diagram of the this compound biosynthetic pathway and its regulation.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of this compound.

Production, Isolation, and Purification of this compound

The following workflow outlines the general procedure for obtaining purified this compound from a Streptomyces rimosus culture.

Rimocidin_Isolation_Workflow Fermentation 1. Fermentation of S. rimosus Harvest 2. Harvest Culture Broth Fermentation->Harvest Separation 3. Separate Mycelium and Supernatant (Centrifugation) Harvest->Separation Extraction 4. Extract Mycelium with Butanol Separation->Extraction Concentration 5. Concentrate Butanol Extract (Rotary Evaporation) Extraction->Concentration Chromatography 6. Chromatographic Purification (e.g., Silica Gel Column) Concentration->Chromatography Analysis 7. Purity Analysis (HPLC, TLC) Chromatography->Analysis Characterization 8. Structural Characterization (NMR, MS) Analysis->Characterization

General workflow for the isolation and purification of this compound.

Protocol:

  • Fermentation: Inoculate a suitable production medium (e.g., mannitol soya flour medium) with a spore suspension of Streptomyces rimosus. Incubate at 28°C with shaking for 5-7 days.

  • Harvesting: After the incubation period, harvest the entire fermentation broth.

  • Mycelium Separation: Separate the mycelial mass from the culture supernatant by centrifugation (e.g., 8,000 x g for 20 minutes).

  • Extraction: Resuspend the mycelial pellet in butanol and stir for several hours at room temperature to extract this compound. Repeat the extraction process to ensure complete recovery.

  • Concentration: Pool the butanol extracts and concentrate under reduced pressure using a rotary evaporator to obtain a crude extract.

  • Purification: Subject the crude extract to chromatographic purification. This may involve techniques such as silica gel column chromatography, followed by further purification using preparative High-Performance Liquid Chromatography (HPLC).

  • Purity Assessment: Monitor the purity of the fractions obtained during purification by analytical HPLC and Thin-Layer Chromatography (TLC).

  • Structural Confirmation: Confirm the identity and structure of the purified this compound using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Antifungal Susceptibility Testing (Broth Microdilution Method)

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines for antifungal susceptibility testing of filamentous fungi.

Materials:

  • 96-well microtiter plates

  • RPMI-1640 medium buffered with MOPS

  • Purified this compound stock solution (in a suitable solvent like DMSO)

  • Fungal spore suspension (adjusted to a specific concentration)

  • Spectrophotometer or plate reader

Protocol:

  • Preparation of Drug Dilutions: Prepare a serial two-fold dilution of this compound in RPMI-1640 medium directly in the 96-well plate. The final concentration range should typically span from 0.03 to 64 µg/mL. Include a drug-free well as a growth control and a medium-only well as a sterility control.

  • Inoculation: Add the adjusted fungal inoculum to each well of the microtiter plate containing the drug dilutions and the growth control.

  • Incubation: Incubate the plates at a suitable temperature (e.g., 35°C) for 48-72 hours, or until sufficient growth is observed in the growth control well.

  • MIC Determination: The MIC is defined as the lowest concentration of this compound that causes complete inhibition of visible growth as compared to the drug-free growth control.

Fungal Membrane Permeability Assay (Propidium Iodide Uptake)

This assay assesses the ability of this compound to disrupt the fungal cell membrane, allowing the influx of the fluorescent dye propidium iodide (PI), which is normally membrane-impermeable.

Materials:

  • Fungal cell suspension (e.g., Candida albicans or fungal spores)

  • Propidium Iodide (PI) stock solution

  • Phosphate-buffered saline (PBS) or a suitable buffer

  • Purified this compound

  • Fluorometric microplate reader or fluorescence microscope

Protocol:

  • Cell Preparation: Harvest fungal cells or spores from a culture, wash them with PBS, and resuspend them in the same buffer to a defined cell density.

  • Treatment: Aliquot the cell suspension into a 96-well plate or microcentrifuge tubes. Add this compound at various concentrations (e.g., 0.5x, 1x, and 2x MIC). Include an untreated control and a positive control for membrane disruption (e.g., a known membrane-disrupting agent or heat-killed cells).

  • PI Staining: Add PI to each well to a final concentration of 1-5 µg/mL.

  • Incubation: Incubate the samples at room temperature in the dark for a defined period (e.g., 30-60 minutes).

  • Measurement: Measure the fluorescence intensity using a microplate reader (excitation ~535 nm, emission ~617 nm). Alternatively, visualize the cells under a fluorescence microscope to observe the uptake of PI by individual cells. An increase in fluorescence intensity compared to the untreated control indicates membrane permeabilization.

Conclusion

This compound remains a compound of significant interest due to its potent antifungal properties. This guide provides a foundational understanding of its chemical nature, biological activity, and the experimental approaches required for its investigation. The detailed protocols and structured data are intended to facilitate further research and development in the field of antifungal agents.

The Architecture of Antifungal Power: A Technical Guide to Rimocidin Biosynthesis in Streptomyces

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biosynthesis of rimocidin, a potent polyene macrolide antifungal agent produced by select species of Streptomyces. This compound's broad-spectrum activity against plant-pathogenic fungi makes it a compound of significant interest for agricultural and pharmaceutical applications.[1][2] This document details the genetic organization, enzymatic machinery, and regulatory networks that govern the production of this complex secondary metabolite, with a focus on Streptomyces rimosus M527 and Streptomyces diastaticus var. 108.

The this compound Biosynthetic Gene Cluster

The production of this compound is orchestrated by a dedicated gene cluster, termed the rim cluster. This cluster houses the genes encoding all the necessary enzymatic machinery for the synthesis of the polyketide backbone, its subsequent modifications, and regulatory proteins that control the expression of the biosynthetic genes. The organization of the rim gene cluster has been identified and characterized in Streptomyces rimosus M527 and Streptomyces diastaticus var. 108.[1][3][4]

The core of the this compound biosynthetic pathway is a Type I modular polyketide synthase (PKS).[4][5][6] This large, multi-domain enzyme complex is responsible for the iterative condensation of small carboxylic acid units to form the characteristic polyene macrolide backbone of this compound. The modular nature of the PKS allows for a high degree of control over the structure of the final product.

The Biosynthetic Pathway: From Precursors to Polyene

The biosynthesis of this compound begins with a specific starter unit and proceeds through a series of elongation and modification steps. The key precursors for this compound biosynthesis include butyryl-CoA as the starter unit, and malonyl-CoA, methylmalonyl-CoA, and ethylmalonyl-CoA as extender units.[3][7][8]

The proposed biosynthetic pathway can be visualized as follows:

Rimocidin_Biosynthesis Butyryl_CoA Butyryl-CoA (Starter Unit) Malonyl_CoA Malonyl-CoA (Extender Unit) Loading_Module Loading Module (RimA) Butyryl_CoA->Loading_Module Methylmalonyl_CoA Methylmalonyl-CoA (Extender Unit) Elongation_Modules Elongation Modules (Type I PKS) Malonyl_CoA->Elongation_Modules Ethylmalonyl_CoA Ethylmalonyl-CoA (Extender Unit) Methylmalonyl_CoA->Elongation_Modules Ethylmalonyl_CoA->Elongation_Modules Loading_Module->Elongation_Modules Polyketide_Chain Polyketide Chain Elongation_Modules->Polyketide_Chain Modified_Polyketide Modified Polyketide Polyketide_Chain->Modified_Polyketide Tailoring Reactions Rimocidin_Aglycone This compound Aglycone Modified_Polyketide->Rimocidin_Aglycone This compound This compound Rimocidin_Aglycone->this compound Glycosylation Tailoring_Enzymes Tailoring Enzymes (e.g., P450 monooxygenases, glycosyltransferases)

Figure 1: Proposed Biosynthetic Pathway of this compound.

The process is initiated by the loading of a butyryl-CoA starter unit onto the loading module of the PKS, encoded by the rimA gene.[4][9] Subsequently, the growing polyketide chain is passed through a series of elongation modules, each responsible for the addition and modification of a specific extender unit. After the full-length polyketide chain is assembled, it is released from the PKS and undergoes a series of post-PKS modifications, including oxidations and glycosylation, catalyzed by tailoring enzymes, to yield the final this compound molecule.[4]

Regulation of this compound Biosynthesis

The production of this compound is tightly regulated at the transcriptional level by a network of regulatory proteins. This ensures that the antibiotic is produced at the appropriate time and in response to specific environmental cues. Two key regulators identified in S. rimosus M527 are RimR2, a positive regulator, and NsdAsr, a negative regulator.

Positive Regulation by RimR2

RimR2 is a Large ATP-binding regulator of the LuxR (LAL) family that acts as a pathway-specific positive regulator of this compound biosynthesis.[1][10] It directly binds to the promoter regions of key biosynthetic genes, including rimA and rimC, thereby activating their transcription and promoting this compound production.[1][10] Overexpression of rimR2 has been shown to significantly increase this compound yield.[1]

The regulatory action of RimR2 can be depicted as follows:

RimR2_Regulation RimR2 RimR2 (LAL family regulator) rim_promoters Promoters of rimA and rimC RimR2->rim_promoters Binds to rim_genes rim Biosynthetic Genes (rimA, rimC, etc.) rim_promoters->rim_genes Activates transcription Rimocidin_Production This compound Production rim_genes->Rimocidin_Production Leads to

Figure 2: Positive Regulation of this compound Biosynthesis by RimR2.
Negative Regulation by NsdAsr

In contrast to RimR2, NsdAsr acts as a negative regulator of this compound biosynthesis.[7][8] Overexpression of nsdAsr leads to the downregulation of several key metabolic pathways, including glycolysis and oxidative phosphorylation.[7][8] This, in turn, reduces the intracellular supply of essential precursors for this compound synthesis, such as butyryl-CoA and malonyl-CoA, ultimately leading to a decrease in this compound production.[7][8]

The inhibitory effect of NsdAsr is illustrated below:

NsdAsr_Regulation NsdAsr NsdAsr (Negative Regulator) Metabolic_Pathways Glycolysis & Oxidative Phosphorylation NsdAsr->Metabolic_Pathways Downregulates Precursor_Supply Supply of Butyryl-CoA & Malonyl-CoA Metabolic_Pathways->Precursor_Supply Rimocidin_Biosynthesis This compound Biosynthesis Precursor_Supply->Rimocidin_Biosynthesis

Figure 3: Negative Regulation of this compound Biosynthesis by NsdAsr.

Quantitative Data on this compound Production

Efforts to enhance this compound production have focused on manipulating its regulatory and biosynthetic pathways. The following table summarizes key quantitative data from studies on the genetic engineering of S. rimosus M527.

Genetic ModificationStrainThis compound Production Increase (%)Reference
Overexpression of rimR2 with kasOp* promoterM527-KR81.8[1]
Overexpression of rimR2 with its native promoterM527-NR68.1[1]
Overexpression of rimR2 with permE* promoterM527-ER54.5[1]
Overexpression of acetyl-CoA carboxylase (accsr)M527-ACC34.0[11]

Experimental Protocols

This section provides an overview of the key experimental methodologies employed in the study of this compound biosynthesis.

Gene Disruption using CRISPR/Cas9

The CRISPR/Cas9 system has been utilized for targeted gene disruption in S. rimosus to elucidate the function of specific genes in the this compound biosynthetic pathway.[12]

Experimental Workflow:

CRISPR_Workflow cluster_sgRNA sgRNA Plasmid Construction cluster_homology Homology Arm Plasmid Construction sgRNA_design Design sgRNA targeting the gene of interest sgRNA_synthesis Synthesize and clone sgRNA into pCRISPomyces-2 sgRNA_design->sgRNA_synthesis conjugation Conjugal transfer of both plasmids into S. rimosus sgRNA_synthesis->conjugation homology_arms Amplify upstream and downstream homology arms ligation Ligate homology arms into a temperature-sensitive vector homology_arms->ligation ligation->conjugation selection Selection of exconjugants and screening for double crossover events conjugation->selection verification Verification of gene deletion by PCR and sequencing selection->verification

Figure 4: Workflow for CRISPR/Cas9-mediated Gene Disruption.
Quantitative Real-Time PCR (qRT-PCR)

qRT-PCR is employed to quantify the transcriptional levels of the rim genes in wild-type and mutant strains of S. rimosus.

Methodology:

  • RNA Extraction: Total RNA is isolated from Streptomyces mycelia grown to the desired time point.

  • cDNA Synthesis: First-strand cDNA is synthesized from the total RNA using a reverse transcriptase.

  • qRT-PCR: The relative abundance of specific gene transcripts is determined using a real-time PCR system with gene-specific primers and a fluorescent dye (e.g., SYBR Green). The 16S rRNA gene is typically used as an internal control for normalization.

Electrophoretic Mobility Shift Assay (EMSA)

EMSA is performed to investigate the direct binding of regulatory proteins, such as RimR2, to the promoter regions of their target genes.

Methodology:

  • Protein Expression and Purification: The regulatory protein (e.g., His-tagged RimR2) is overexpressed in E. coli and purified.

  • Probe Labeling: A DNA fragment corresponding to the promoter region of the target gene is labeled with a non-radioactive probe (e.g., biotin).

  • Binding Reaction: The purified protein and the labeled DNA probe are incubated together in a binding buffer.

  • Electrophoresis: The protein-DNA complexes are separated from the free DNA probe by non-denaturing polyacrylamide gel electrophoresis.

  • Detection: The positions of the labeled DNA are visualized by a chemiluminescent or fluorescent detection method. A "shift" in the mobility of the DNA probe indicates binding by the protein.

Conclusion and Future Perspectives

The elucidation of the this compound biosynthetic pathway in Streptomyces has provided a solid foundation for the rational engineering of these bacteria to improve the production of this valuable antifungal compound. The identification of key regulatory elements like RimR2 and NsdAsr offers promising targets for genetic manipulation to enhance this compound titers. Future research should focus on a deeper understanding of the global regulatory networks that control this compound biosynthesis, the exploration of precursor engineering strategies to increase the supply of building blocks, and the heterologous expression of the rim gene cluster in optimized host strains. These endeavors will be crucial for the development of economically viable processes for the large-scale production of this compound and its derivatives for agricultural and clinical applications.

References

Early Investigations into the Biological Activity of Rimocidin: A Technical Review

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the foundational literature concerning the biological activity of Rimocidin, a polyene macrolide antibiotic. The focus is on the initial discovery, characterization, and early mechanistic understanding of this antifungal agent.

Discovery and Initial Characterization

This compound was first described in 1951 by Davisson, Tanner, Finlay, and Solomons.[1][2][3] It was isolated from the fermentation broth of the soil actinomycete, Streptomyces rimosus, the same organism responsible for producing the antibacterial agent oxytetracycline.[4][5] Early research characterized this compound as a polyene antibiotic based on its chemical properties and biological activity profile.[1]

Quantitative Data from Early Studies

The initial investigations into this compound's biological effects yielded quantitative data on its antifungal, antiprotozoal, and toxicological properties. These findings are summarized below.

In Vitro Antifungal Activity
In Vitro Antiprotozoal Activity

A 1952 study by Seneca and colleagues investigated the efficacy of this compound against several protozoan parasites. The results indicated a direct lethal action on the organisms.

OrganismEffective Concentration (Lethal Dose)
Entamoeba histolytica1:16,000 to 1:2,000
Leishmania donovani1:80,000
Leishmania tropica1:80,000
Trypanosoma cruzi1:80,000
Early Cytotoxicity and Toxicology Data

Initial toxicological assessments were crucial in understanding the therapeutic potential of this compound. The following data points were established in early studies.

AssayOrganism/SystemResult
HemolysisHuman and Rabbit ErythrocytesHemolytic at 30 µg/ml
Acute Toxicity (LD50)Mice (Intravenous)20 mg/kg

Experimental Protocols of Early Investigations

The precise, detailed experimental methodologies from the seminal papers of the early 1950s are not available in accessible archives. However, based on standard microbiological and toxicological practices of the era, the following protocols are inferred to be representative of the methods used.

In Vitro Antifungal Susceptibility Testing (Inferred Protocol)

Antifungal activity during the 1950s was typically assessed using agar diffusion or broth dilution methods.

  • Agar Diffusion Method:

    • A suitable agar medium (e.g., Sabouraud Dextrose Agar) was seeded with a suspension of the test fungus.

    • Paper discs impregnated with known concentrations of this compound were placed on the agar surface.

    • Plates were incubated at an appropriate temperature (e.g., 25-30°C) for 24-72 hours.

    • The diameter of the zone of growth inhibition around the disc was measured to determine the relative antifungal activity.

  • Broth Dilution Method:

    • A series of tubes containing a liquid growth medium (e.g., Sabouraud Dextrose Broth) were prepared.

    • This compound was added to the tubes in serial dilutions to create a range of concentrations.

    • Each tube was inoculated with a standardized suspension of the test fungus.

    • Tubes were incubated, and the Minimum Inhibitory Concentration (MIC) was determined as the lowest concentration of this compound that prevented visible fungal growth.

In Vitro Antiprotozoal Assay (Inferred Protocol)

The activity against protozoa was likely determined using a liquid culture assay.

  • A suitable culture medium for the specific protozoan (e.g., a diphasic medium for Entamoeba histolytica) was prepared in a series of test tubes.

  • This compound was added in varying dilutions to the culture tubes.

  • A standardized inoculum of the protozoan culture was added to each tube.

  • The cultures were incubated under appropriate conditions for 24 to 48 hours.

  • The viability of the protozoa was assessed microscopically, and the lowest concentration causing lethality was recorded.

Hemolysis Assay (Inferred Protocol)
  • Erythrocytes (red blood cells) were harvested from human or rabbit blood and washed in a saline solution.

  • A standardized suspension of erythrocytes was prepared.

  • The erythrocyte suspension was incubated with various concentrations of this compound.

  • After a set incubation period, the samples were centrifuged.

  • The supernatant was analyzed for the presence of hemoglobin (released from lysed cells), likely using a spectrophotometer, to quantify the extent of hemolysis.

Acute Toxicity (LD50) in Mice (Inferred Protocol)
  • Groups of mice were administered single intravenous injections of this compound at varying dosage levels.

  • A control group received a vehicle injection without this compound.

  • The animals were observed for a specified period (e.g., 24-48 hours), and mortality was recorded.

  • The LD50, the dose at which 50% of the test animals died, was calculated using a standard statistical method.

Early Insights into the Mechanism of Action

The precise molecular mechanism of this compound was not fully elucidated in the initial publications. However, as a member of the polyene class of antibiotics, its mode of action was understood in the context of other polyenes discovered around the same time, such as nystatin and amphotericin B. The prevailing hypothesis in the 1950s for the mechanism of action of polyene antibiotics was their interaction with sterols present in the fungal cell membrane.[8][9] This interaction was believed to disrupt the membrane's integrity, leading to the leakage of essential intracellular components and ultimately, cell death.[8][10] This was supported by observations that the addition of sterols to the growth medium could inhibit the antifungal effects of polyenes.[9]

Visualizations

Experimental Workflow

experimental_workflow cluster_discovery Discovery & Isolation cluster_activity Biological Activity Screening cluster_results Data & Characterization S_rimosus Streptomyces rimosus Fermentation Extraction Butanol Extraction of Mycelium S_rimosus->Extraction Purification Purification Extraction->Purification Antifungal Antifungal Assays (Agar Diffusion / Broth Dilution) Purification->Antifungal Test Compound Antiprotozoal Antiprotozoal Assays (Liquid Culture) Purification->Antiprotozoal Toxicity Toxicity Studies (Hemolysis, Mouse LD50) Purification->Toxicity Spectrum Antifungal Spectrum Antifungal->Spectrum MIC_IZ MIC / Inhibition Zones Antifungal->MIC_IZ LethalDose Lethal Dose vs. Protozoa Antiprotozoal->LethalDose Hemo_LD50 Hemolytic Concentration & LD50 Toxicity->Hemo_LD50

Caption: Generalized workflow for the discovery and initial biological characterization of this compound.

Proposed Early Mechanism of Action

mechanism_of_action cluster_membrane Fungal Cell Membrane membrane Ergosterol Phospholipid Ergosterol Phospholipid Ergosterol Disruption Membrane Disruption & Pore Formation membrane->Disruption This compound This compound This compound->membrane:f0 Binds to Ergosterol Leakage Leakage of Intracellular Components Disruption->Leakage Death Fungal Cell Death Leakage->Death

References

Determining the Molecular Blueprint of Rimocidin: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides a comprehensive overview of the methodologies and data related to the determination of the molecular weight and chemical formula of Rimocidin, a polyene macrolide antibiotic. This document is intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry, offering a detailed look into the analytical techniques and resulting data that define this potent antifungal agent.

Quantitative Data Summary

The molecular characteristics of this compound have been established through a combination of analytical techniques. The following table summarizes the key quantitative data.

ParameterValueSource
Molecular Formula C₃₉H₆₁NO₁₄PubChem, MedKoo Biosciences, DrugFuture
Molecular Weight (Calculated) 767.9 g/mol PubChem, TargetMol, MedKoo Biosciences
Exact Mass 767.4092 DaMedKoo Biosciences
Elemental Analysis (%) C: 61.00, H: 8.01, N: 1.82, O: 29.17MedKoo Biosciences, DrugFuture

Experimental Protocols for Molecular Weight and Formula Determination

The determination of the molecular weight and formula of a complex natural product like this compound relies on a combination of high-resolution analytical techniques. While specific experimental parameters for the original structure elucidation are not always fully detailed in publicly available literature, the following represents a generalized protocol based on established methodologies for polyene macrolides.

Mass Spectrometry

High-resolution mass spectrometry (HRMS) is crucial for determining the exact mass of a molecule, from which the molecular formula can be deduced. Field Desorption Mass Spectrometry (FD-MS) has been specifically mentioned in the context of this compound's structural elucidation.[1]

Objective: To determine the accurate molecular mass of this compound.

Instrumentation: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, equipped with a field desorption ion source.

Methodology:

  • Sample Preparation: A solution of this compound is prepared in a suitable solvent, such as a mixture of chloroform and methanol.

  • Emitter Loading: A small aliquot of the sample solution is applied to a specialized emitter wire (typically a tungsten wire with carbon microneedles).

  • Solvent Evaporation: The solvent is carefully evaporated, leaving a thin film of the sample deposited on the emitter.

  • Ionization: The emitter is introduced into the ion source of the mass spectrometer and a high electric field is applied, causing the ionization of the analyte molecules with minimal fragmentation.

  • Mass Analysis: The resulting ions are accelerated into the mass analyzer, and their mass-to-charge ratio (m/z) is measured with high accuracy.

  • Data Analysis: The exact mass of the molecular ion is determined from the resulting mass spectrum. This value is then used in conjunction with isotopic abundance patterns to predict the most likely elemental composition, thus confirming the molecular formula.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of individual atoms within a molecule, which is essential for confirming the carbon skeleton and the types and numbers of protons and carbons, thus corroborating the molecular formula. Several NMR techniques, including ¹³C NMR, DQF-COSY, ROESY, HSQC, HMBC, and 1D-TOCSY, have been instrumental in the complete structural elucidation of this compound.[2]

Objective: To determine the connectivity and chemical environment of atoms in the this compound molecule to support the proposed molecular formula.

Instrumentation: A high-field NMR spectrometer (e.g., 500 MHz or higher).

Methodology:

  • Sample Preparation: A solution of this compound is prepared in a deuterated solvent (e.g., deuterated methanol, CD₃OD, or deuterated dimethyl sulfoxide, DMSO-d₆).

  • ¹H NMR Spectroscopy: A one-dimensional proton NMR spectrum is acquired to determine the number and types of hydrogen atoms present in the molecule.

  • ¹³C NMR Spectroscopy: A one-dimensional carbon NMR spectrum is acquired to determine the number and types of carbon atoms.

  • 2D NMR Spectroscopy:

    • COSY (Correlation Spectroscopy): To identify proton-proton spin-spin couplings and establish connectivity between adjacent protons.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range correlations between protons and carbons (typically over 2-3 bonds), which helps in assembling the molecular fragments.

    • ROESY (Rotating-frame Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, which is crucial for stereochemical assignments.

  • Data Analysis: The collective data from these NMR experiments are used to piece together the complete chemical structure of this compound, confirming the arrangement of all atoms and thus validating the molecular formula derived from mass spectrometry and elemental analysis.

Elemental Analysis

Elemental analysis provides the percentage composition of the constituent elements (carbon, hydrogen, nitrogen, oxygen) in a compound. This classical technique is a fundamental method for verifying the empirical and molecular formula.

Objective: To determine the percentage composition of C, H, N, and O in this compound.

Instrumentation: An elemental analyzer.

Methodology:

  • Sample Preparation: A precisely weighed amount of highly purified this compound is placed in a tin or silver capsule.

  • Combustion: The sample is combusted at a high temperature (typically around 900-1000 °C) in a stream of oxygen.

  • Gas Separation: The combustion products (CO₂, H₂O, N₂) are passed through a series of columns to separate them.

  • Detection: The amount of each gas is measured by a thermal conductivity detector.

  • Calculation: The percentage of each element is calculated based on the weight of the sample and the amount of each combustion product. The oxygen percentage is typically determined by difference.

  • Formula Confirmation: The experimentally determined elemental percentages are compared with the theoretical percentages calculated from the proposed molecular formula to confirm its accuracy.

Visualizations

Workflow for Molecular Weight and Formula Determination

The following diagram illustrates the logical workflow for determining the molecular weight and formula of a natural product like this compound, integrating the key experimental techniques.

Molecular_Formula_Determination cluster_purification Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Interpretation cluster_result Final Determination Purification Purification of this compound MassSpec High-Resolution Mass Spectrometry (HRMS) Purification->MassSpec NMR NMR Spectroscopy (1D & 2D) Purification->NMR Elemental Elemental Analysis Purification->Elemental ExactMass Exact Mass & Isotopic Pattern MassSpec->ExactMass Connectivity Structural Connectivity & Atom Count NMR->Connectivity Composition Percentage Composition Elemental->Composition MolecularFormula Molecular Formula (C39H61NO14) ExactMass->MolecularFormula Connectivity->MolecularFormula Composition->MolecularFormula MolecularWeight Molecular Weight (~767.9 g/mol) MolecularFormula->MolecularWeight

Logical workflow for this compound's molecular characterization.
Signaling Pathway in Antifungal Action

While the primary antifungal mechanism of this compound, like other polyene macrolides, involves direct interaction with ergosterol in the fungal cell membrane leading to pore formation and cell death, recent studies have shown that these molecules can also trigger an innate immune response in host cells.[3][4] The following diagram illustrates the activation of the NLRP3 inflammasome by polyene macrolides.

NLRP3_Activation_Pathway cluster_membrane Cellular Membrane Interaction cluster_inflammasome Inflammasome Activation cluster_cytokine Cytokine Secretion This compound This compound (Polyene Macrolide) Membrane Macrophage Cell Membrane This compound->Membrane interacts with K_efflux K+ Efflux Membrane->K_efflux induces NLRP3 NLRP3 K_efflux->NLRP3 activates ASC ASC NLRP3->ASC recruits ProCasp1 Pro-Caspase-1 ASC->ProCasp1 recruits Casp1 Active Caspase-1 ProCasp1->Casp1 cleavage ProIL1b Pro-IL-1β Casp1->ProIL1b cleaves IL1b Mature IL-1β ProIL1b->IL1b Secretion Secretion & Inflammatory Response IL1b->Secretion

NLRP3 inflammasome activation by polyene macrolides.

References

Methodological & Application

Application Notes and Protocols for Rimocidin Extraction from Streptomyces Culture

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Rimocidin is a polyene macrolide antibiotic with significant antifungal properties, making it a compound of interest for agricultural and pharmaceutical applications.[1][2][3] Produced by various strains of Streptomyces, with Streptomyces rimosus being a notable producer, efficient extraction and purification are crucial for research and development.[1][4] These application notes provide detailed protocols for the cultivation of Streptomyces and the subsequent extraction and purification of this compound.

Data Presentation

Table 1: Quantitative Data on this compound Production

Streptomyces StrainCultivation ConditionsThis compound Yield (mg/L)Reference
S. rimosus M527 (Wild Type)Shake-flask culture, 250 ml flasks with 40 ml working volume, 200 rpm, 28°C.197.5[1]
S. rimosus M527-pAN-S34Shake-flask culture, 250 ml flasks with 40 ml working volume, 200 rpm, 28°C.256.2[1]
S. rimosus M527-pAN-S38Shake-flask culture, 250 ml flasks with 40 ml working volume, 200 rpm, 28°C.284.6[1]
S. rimosus M527-pAN-S52Shake-flask culture, 250 ml flasks with 40 ml working volume, 200 rpm, 28°C.273.1[1]
S. rimosus M527-R2Shake-flask experiment, 84 hours.320.2[5]
S. rimosus M527-KRShake-flask experiment.376.7[5]
S. rimosus M527-NRShake-flask experiment.348.3[5]

Experimental Protocols

Protocol 1: Cultivation of Streptomyces rimosus for this compound Production

This protocol outlines the steps for cultivating Streptomyces rimosus to produce this compound.

1. Media Preparation:

  • Seed Culture Medium (Tryptone Soya Broth or similar): Prepare according to the manufacturer's instructions. This medium is for the initial growth of the inoculum.

  • Production Medium: A variety of media can be used. A common example includes (g/L): Soluble starch 20, NaNO₃ 2, K₂HPO₄ 1, MgSO₄·7H₂O 0.5, KCl 0.5, and traces of FeSO₄·5H₂O.[6] Adjust the initial pH to around 6.0-7.0.[6][7][8]

  • Solid Medium (for sporulation): Mannitol soya flour (MS) agar is suitable for sporulation and maintaining cultures.[1]

2. Inoculation and Fermentation:

  • Inoculate a flask containing seed culture medium with spores or a mycelial suspension of S. rimosus.

  • Incubate the seed culture at 28-30°C on a rotary shaker at approximately 200 rpm for 2-3 days.[1][6]

  • Transfer a portion of the seed culture (e.g., 5-10% v/v) to the production medium.[6][7]

  • Incubate the production culture under shaking conditions (e.g., 200 rpm) at 28-30°C for 7-10 days.[6][8] Monitor growth and this compound production periodically.

Protocol 2: Extraction of this compound from Mycelium

This protocol details the extraction of this compound from the Streptomyces mycelial cake.

1. Mycelium Separation:

  • After fermentation, separate the mycelium from the culture broth by centrifugation (e.g., 10,000 rpm for 15 minutes) or filtration.[7]

2. Extraction:

  • The wet mycelium can be directly used for extraction. If desired, the mycelium can be dried.

  • Suspend the wet mycelium in a lower alcohol solvent such as methanol, ethanol, isopropanol, or butanol.[9] A common solvent-to-mycelium ratio is 1:1 (v/v), but this can be optimized.

  • Agitate the suspension for a short period to facilitate extraction.[9]

  • Separate the mycelial debris from the alcohol extract by filtration. The resulting alcohol extract contains the crude this compound.[9]

Protocol 3: Extraction of this compound from Culture Broth

This protocol describes the extraction of this compound from the fermentation broth.

1. Initial Broth Treatment:

  • If oxytetracycline is also produced, it can be removed by precipitation with bivalent metal salts under acidic conditions.[9]

  • Adjust the pH of the broth to a basic pH.[9]

2. Solvent Extraction:

  • Extract the broth with butanol.[9] The butanol layer will contain the this compound.

  • To concentrate the this compound, treat the butanol extract with several volumes of a non-polar, hydrophobic organic solvent such as hexane, petroleum ether, or ethyl ether.[9] This will cause an aqueous concentrate of this compound to separate from the solvent mixture.[9]

  • Collect the aqueous concentrate containing the crude this compound.

Protocol 4: Purification of this compound

This protocol provides steps for the purification of crude this compound extract.

1. Precipitation and Salt Formation:

  • The crude extract can be concentrated to induce precipitation of crude this compound.[9]

  • For further purification, the crude this compound can be converted to its sulfate salt. This can then be converted back to this compound by treatment with sodium hydroxide in methanol.[9]

  • Crystalline metallic salts (e.g., sodium, potassium, barium, calcium) can also be prepared by reacting the purified this compound with the corresponding metal hydroxides in a lower alcohol like methanol.[9]

2. Activated Carbon Treatment:

  • The crude extract can be treated with activated carbon to remove impurities.[9] The mixture is stirred and then the carbon is filtered off.

3. Crystallization:

  • The purified this compound can be crystallized from a suitable solvent system. For example, a triethylamine sulfate complex of this compound can be crystallized from a lower alcohol in the presence of triethylamine sulfate.[9]

Protocol 5: Analytical Quantification of this compound

This protocol outlines the use of High-Performance Liquid Chromatography (HPLC) for the quantification of this compound.

1. Sample Preparation:

  • Dilute the extracted samples in a suitable solvent (e.g., the mobile phase).

  • Filter the samples through a 0.22 µm syringe filter before injection.

2. HPLC Conditions:

  • Column: A C18 column (e.g., Supersil ODS2, 4.6 × 150 mm, 5 μm) is commonly used.[5]

  • Mobile Phase: A gradient of methanol and water is often employed. For example, a linear gradient from 5% to 83% methanol over 20 minutes.[5]

  • Flow Rate: 1.0 mL/min.[5]

  • Detection: UV detection at 304 nm.[5]

  • Column Temperature: 30°C.[5]

3. Quantification:

  • Prepare a standard curve using purified this compound of known concentrations.

  • Quantify the this compound in the samples by comparing the peak area to the standard curve.

Visualizations

Rimocidin_Extraction_Workflow cluster_cultivation 1. Cultivation cluster_separation 2. Separation cluster_extraction 3. Extraction cluster_purification 4. Purification cluster_analysis 5. Analysis Inoculation Inoculation of S. rimosus Fermentation Fermentation in Production Medium Inoculation->Fermentation Centrifugation Centrifugation/Filtration Fermentation->Centrifugation Harvest Mycelium_Extraction Mycelium Extraction (e.g., Butanol) Centrifugation->Mycelium_Extraction Mycelium Broth_Extraction Broth Extraction (e.g., Butanol) Centrifugation->Broth_Extraction Supernatant Precipitation Precipitation Mycelium_Extraction->Precipitation Broth_Extraction->Precipitation Salt_Formation Salt Formation Precipitation->Salt_Formation Carbon_Treatment Activated Carbon Treatment Salt_Formation->Carbon_Treatment Crystallization Crystallization Carbon_Treatment->Crystallization HPLC HPLC Analysis Crystallization->HPLC Purified this compound

Caption: Experimental workflow for this compound extraction.

References

Preparing Rimocidin Stock Solutions for In Vitro Assays: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Physicochemical Properties of Rimocidin

This compound is a polyene macrolide antifungal agent produced by Streptomyces rimosus. Its chemical properties are essential for the accurate preparation of stock solutions for in vitro studies. While specific quantitative solubility data in common laboratory solvents can be limited, qualitative information and data from suppliers provide guidance for its dissolution and storage. Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of this compound.

Data Summary: Physicochemical Properties of this compound

PropertyValueSource(s)
Molecular Formula C₃₉H₆₁NO₁₄[PubChem][1]
Molecular Weight 767.9 g/mol [PubChem][1]
Appearance Solid powderMedKoo Biosciences
Solubility in DMSO Soluble (A specific quantitative value is not readily available; empirical determination is recommended. See protocol below.)MedKoo Biosciences
Solubility in Water Slightly soluble[TargetMol][2]
Solubility in Ethanol Slightly soluble
Storage (Solid) -20°C for long-term storage.[TargetMol][2]
Storage (in DMSO) -20°C for up to 3 months. Avoid repeated freeze-thaw cycles. For clear solutions, short-term storage at 4°C for up to one week is possible.[TargetMol][2], [Selleckchem][3]
Mechanism of Action

This compound exerts its antifungal activity by disrupting the integrity of the fungal cell membrane. As a polyene macrolide, its primary target is ergosterol, a sterol component unique to fungal cell membranes. This compound molecules bind to ergosterol, forming aggregates that create pores or channels in the membrane. This disruption leads to increased membrane permeability, causing the leakage of essential intracellular components, such as ions (e.g., K⁺) and small organic molecules, which ultimately results in fungal cell death.[2][4]

Rimocidin_Mechanism cluster_membrane Fungal Cell Membrane Ergosterol Ergosterol Pore Pore Formation Ergosterol->Pore Induces Phospholipid Phospholipid Bilayer Leakage Leakage of Intracellular Components (Ions, etc.) Pore->Leakage Causes This compound This compound This compound->Ergosterol Binds to Cell_Lysis Cell Lysis and Fungal Death Leakage->Cell_Lysis Leads to

Caption: Mechanism of action of this compound on the fungal cell membrane.

Experimental Workflow for Stock Solution Preparation

The preparation of this compound stock solutions for in vitro assays involves several key steps, from dissolving the compound to storing it properly to maintain its stability and activity. The following workflow diagram outlines the general procedure.

Stock_Solution_Workflow start Start weigh Weigh this compound Powder start->weigh dissolve Dissolve in 100% DMSO weigh->dissolve vortex Vortex/Sonicate to Dissolve dissolve->vortex check_solubility Check for Complete Dissolution vortex->check_solubility check_solubility->vortex Precipitate Remains sterile_filter Sterile Filter (0.22 µm) check_solubility->sterile_filter Clear Solution aliquot Aliquot into Sterile Tubes sterile_filter->aliquot storage Store at -20°C (Long-term) or 4°C (Short-term) aliquot->storage end End storage->end

Caption: Workflow for preparing this compound stock solutions.

Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. Researchers should adjust the concentration based on the specific requirements of their in vitro assay.

Materials:

  • This compound powder (Molecular Weight: 767.9 g/mol )

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, DNase/RNase-free microcentrifuge tubes or cryovials

  • Calibrated analytical balance

  • Vortex mixer and/or sonicator

  • Sterile syringe filters (0.22 µm)

Procedure:

  • Calculate the required mass of this compound: To prepare 1 mL of a 10 mM stock solution, calculate the mass of this compound needed:

    • Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)

    • Mass (mg) = 0.010 mol/L x 0.001 L x 767.9 g/mol x 1000 mg/g = 7.68 mg

  • Weighing: Carefully weigh out 7.68 mg of this compound powder using a calibrated analytical balance in a fume hood or biological safety cabinet.

  • Dissolution:

    • Transfer the weighed this compound powder to a sterile microcentrifuge tube.

    • Add 1 mL of 100% anhydrous DMSO to the tube.

  • Solubilization:

    • Vortex the solution vigorously for 1-2 minutes.

    • If the compound does not fully dissolve, sonicate the tube in a water bath for 5-10 minutes.

    • Visually inspect the solution to ensure there are no visible particles. If precipitation occurs at this concentration, a lower stock concentration should be prepared.

  • Sterilization:

    • To ensure sterility for cell-based assays, filter the stock solution through a 0.22 µm sterile syringe filter into a new sterile tube.

  • Aliquoting and Storage:

    • Aliquot the sterile stock solution into smaller, single-use volumes in sterile microcentrifuge tubes or cryovials. This minimizes the number of freeze-thaw cycles.

    • For long-term storage, store the aliquots at -20°C.

    • For short-term storage (up to one week), clear solutions can be stored at 4°C.[2]

Protocol 2: Preparation of Working Solutions for an In Vitro Antifungal Susceptibility Assay (MIC Determination)

This protocol outlines the preparation of serial dilutions of a this compound stock solution for determining the Minimum Inhibitory Concentration (MIC) against a fungal strain using a broth microdilution method.

Materials:

  • 10 mM this compound stock solution in DMSO

  • Sterile antifungal assay medium (e.g., RPMI-1640 with L-glutamine, buffered with MOPS)

  • Sterile 96-well microtiter plates

  • Fungal inoculum, adjusted to the desired concentration (e.g., 0.5-2.5 x 10³ CFU/mL)

Procedure:

  • Intermediate Dilution:

    • Prepare an intermediate dilution of the 10 mM this compound stock solution in the assay medium. For example, to achieve a starting concentration of 128 µg/mL in the assay, dilute the 10 mM (7680 µg/mL) stock solution accordingly.

    • Note: The final concentration of DMSO in the assay wells should typically be kept below 1% (v/v) to avoid solvent toxicity to the fungal cells.[5] A solvent toxicity control should always be included in the assay.

  • Serial Dilutions in Microtiter Plate:

    • Add 100 µL of the assay medium to all wells of a 96-well plate, except for the first column.

    • Add 200 µL of the highest concentration of this compound working solution (e.g., 128 µg/mL) to the first well of each row to be tested.

    • Perform a 2-fold serial dilution by transferring 100 µL from the first well to the second well in the same row. Mix well by pipetting up and down.

    • Continue this serial dilution across the plate to the desired final concentration, discarding 100 µL from the last well.

  • Inoculation:

    • Add 100 µL of the prepared fungal inoculum to each well containing the serially diluted this compound and the growth control wells. This will bring the final volume in each well to 200 µL and halve the concentration of this compound to the final test concentrations (e.g., 64, 32, 16, 8, 4, 2, 1, 0.5 µg/mL).

  • Controls:

    • Growth Control: Wells containing only the assay medium and the fungal inoculum (no this compound).

    • Sterility Control: Wells containing only the assay medium (no this compound, no inoculum).

    • Solvent Control: Wells containing the assay medium, fungal inoculum, and the highest concentration of DMSO used in the assay.

  • Incubation and Reading:

    • Incubate the plate at the appropriate temperature and for the required duration for the specific fungal species being tested.

    • Determine the MIC as the lowest concentration of this compound that causes complete visual inhibition of fungal growth. Results can also be read using a spectrophotometer to measure optical density.

References

Application Notes and Protocols for Antifungal Susceptibility Testing of Rimocidin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rimocidin is a polyene macrolide antifungal agent produced by Streptomyces rimosus.[1] Like other polyenes, its mechanism of action involves binding to ergosterol, a key component of the fungal cell membrane. This interaction disrupts the membrane integrity, leading to the leakage of cellular contents and ultimately, cell death.[2][3] this compound has demonstrated a broad spectrum of activity against various plant-pathogenic fungi.[4][5][6] As research into new antifungal agents is critical, standardized methods to evaluate their in vitro efficacy are essential.

These application notes provide a detailed protocol for determining the minimum inhibitory concentration (MIC) of this compound against yeast and filamentous fungi, based on established methodologies from the Clinical and Laboratory Standards Institute (CLSI).

Principle of the Test

The in vitro antifungal susceptibility of fungal isolates to this compound is determined using a broth microdilution method. This method involves challenging a standardized inoculum of a fungal isolate with serial dilutions of this compound. The MIC is defined as the lowest concentration of the antifungal agent that prevents any discernible growth (for yeasts) or a significant reduction in growth (for filamentous fungi) after a specified incubation period.

Materials and Reagents

  • This compound powder

  • Dimethyl sulfoxide (DMSO)

  • RPMI 1640 medium with L-glutamine, without sodium bicarbonate

  • 3-(N-morpholino)propanesulfonic acid (MOPS)

  • Glucose

  • Sterile, flat-bottom 96-well microtiter plates

  • Sterile, disposable inoculation loops and spreaders

  • Spectrophotometer or equivalent nephelometer

  • Sterile saline (0.85% NaCl)

  • Sterile water

  • Vortex mixer

  • Micropipettes and sterile tips

  • Incubator (35°C)

  • Quality control (QC) fungal strains (e.g., Candida parapsilosis ATCC 22019, Candida krusei ATCC 6258, Aspergillus fumigatus ATCC 204304)

Experimental Protocols

Preparation of Media

RPMI 1640 Medium (2X Concentration)

  • Prepare RPMI 1640 powder according to the manufacturer's instructions to yield a 2X concentrated solution.

  • Buffer the medium with 0.165 M MOPS to a pH of 7.0 at 25°C.

  • Sterilize by filtration through a 0.22 µm filter.

  • Store at 4°C for up to one month.

Preparation of this compound Stock Solution
  • This compound is sparingly soluble in water but more soluble in organic solvents.[2] Prepare a stock solution of this compound in 100% DMSO at a concentration of 1.6 mg/mL (or a suitable higher concentration based on the desired final testing range).

  • Dispense into small aliquots and store at -70°C until use. Avoid repeated freeze-thaw cycles.

Preparation of Fungal Inoculum

For Yeasts (e.g., Candida species):

  • Subculture the yeast isolate onto Sabouraud Dextrose Agar (SDA) and incubate at 35°C for 24-48 hours to ensure purity and viability.

  • Harvest several well-isolated colonies and suspend them in 5 mL of sterile saline.

  • Vortex the suspension for 15 seconds.

  • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL) using a spectrophotometer at 530 nm.

  • Dilute the adjusted inoculum 1:1000 in RPMI 1640 medium (1X) to achieve a final inoculum concentration of approximately 0.5-2.5 x 10^3 CFU/mL.

For Filamentous Fungi (e.g., Aspergillus species):

  • Subculture the mold isolate onto Potato Dextrose Agar (PDA) and incubate at 35°C for 7 days, or until adequate sporulation is observed.

  • Harvest conidia by flooding the agar surface with sterile saline containing 0.05% Tween 20.

  • Gently rub the surface with a sterile, bent-tip pipette to dislodge the conidia.

  • Transfer the conidial suspension to a sterile tube and allow the heavy particles to settle for 3-5 minutes.

  • Transfer the upper suspension to a new sterile tube and adjust the turbidity to a 0.5 McFarland standard.

  • Perform a hemocytometer count to confirm the conidial concentration and adjust to 0.4-5 x 10^4 CFU/mL.

  • Dilute the adjusted inoculum as needed in RPMI 1640 medium (1X) to achieve the final testing concentration.

Broth Microdilution Assay
  • Dispense 100 µL of RPMI 1640 medium (1X) into wells 2 through 12 of a 96-well microtiter plate.

  • Prepare the this compound dilutions in the plate. Add 200 µL of the working this compound solution (at twice the highest desired final concentration) to well 1.

  • Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and continuing this process through well 10. Discard 100 µL from well 10. Wells 11 and 12 will serve as controls.

  • The recommended starting concentration range for this compound against most fungi is 0.03 to 16 µg/mL. This may need to be adjusted based on the organism being tested.

  • Inoculate each well (1 through 11) with 100 µL of the standardized fungal inoculum. Well 11 will serve as the growth control (no drug). Well 12 will serve as the sterility control (no inoculum).

  • The final volume in each well will be 200 µL.

  • Seal the plates and incubate at 35°C.

Reading and Interpreting Results
  • For Yeasts: Incubate for 24-48 hours. The MIC is the lowest concentration of this compound that causes a prominent decrease in turbidity compared to the growth control well.

  • For Filamentous Fungi: Incubate for 48-72 hours. The MIC is the lowest concentration of this compound that shows complete inhibition of growth. For some drug-organism combinations, a Minimum Effective Concentration (MEC) may be more appropriate, which is the lowest concentration leading to the growth of small, rounded, compact hyphal forms.

Data Presentation

Summarize the MIC or MEC values in a clear and structured table for easy comparison.

Table 1: Example of MIC/MEC Data for this compound

Fungal IsolateATCC StrainThis compound MIC/MEC (µg/mL)Amphotericin B MIC (µg/mL) (Control)
Candida albicans90028
Candida parapsilosis22019 (QC)
Candida krusei6258 (QC)
Aspergillus fumigatus204304 (QC)
Aspergillus flavusClinical Isolate
Fusarium solaniClinical Isolate

Quality Control

It is crucial to include quality control (QC) strains with known MIC ranges for other polyene antifungals to ensure the validity of the test. Since established QC ranges for this compound are not available, initial testing should aim to establish reproducible ranges.

Table 2: Recommended Quality Control Strains and Expected Ranges for Polyenes

QC StrainAntifungal AgentExpected MIC Range (µg/mL)
C. parapsilosis ATCC 22019Amphotericin B0.25 - 2.0
C. krusei ATCC 6258Amphotericin B0.5 - 2.0
A. fumigatus ATCC 204304Amphotericin B0.5 - 2.0

Visualizations

Antifungal_Susceptibility_Testing_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation_reading Incubation & Reading Rimocidin_Stock Prepare this compound Stock (in DMSO) Serial_Dilution Perform Serial Dilution of this compound Rimocidin_Stock->Serial_Dilution Media_Prep Prepare 2X RPMI + MOPS Medium Plate_Setup Dispense Media into 96-well Plate Media_Prep->Plate_Setup Inoculum_Prep Prepare Fungal Inoculum (0.5 McFarland) Inoculation Inoculate Wells with Fungal Suspension Inoculum_Prep->Inoculation Plate_Setup->Serial_Dilution Serial_Dilution->Inoculation Incubation Incubate at 35°C (24-72h) Inoculation->Incubation Reading Read MIC/MEC Visually Incubation->Reading

Caption: Workflow for this compound Antifungal Susceptibility Testing.

Rimocidin_Mechanism_of_Action This compound This compound Ergosterol Ergosterol This compound->Ergosterol Binds to Fungal_Cell_Membrane Fungal Cell Membrane Ergosterol->Fungal_Cell_Membrane Component of Pore_Formation Pore Formation & Membrane Disruption Ergosterol->Pore_Formation Induces Ion_Leakage Leakage of K+ and other cellular contents Pore_Formation->Ion_Leakage Cell_Death Fungal Cell Death Ion_Leakage->Cell_Death

Caption: Signaling Pathway of this compound's Antifungal Action.

References

Application Notes and Protocols for Measuring Rimocidin-Induced Cell Lysis Using an Adenylate Kinase Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rimocidin, a polyene macrolide antibiotic, exhibits broad-spectrum antifungal activity by disrupting the integrity of the fungal cell membrane.[1] Its primary mode of action involves binding to ergosterol, a key sterol component of fungal cell membranes, leading to the formation of transmembrane channels. This disruption results in increased membrane permeability, leakage of essential intracellular components, and ultimately, cell lysis and death.[2][3] The quantification of cell lysis is a critical step in evaluating the efficacy of antifungal compounds like this compound.

The adenylate kinase (AK) cytotoxicity assay is a sensitive and reliable method for quantifying cell death by measuring the release of the intracellular enzyme adenylate kinase into the cell culture supernatant.[4][5] AK is a ubiquitous enzyme present in the cytoplasm of all prokaryotic and eukaryotic cells that is rapidly released upon loss of plasma membrane integrity.[5][6] The assay relies on a two-step enzymatic reaction: first, the released AK catalyzes the conversion of adenosine diphosphate (ADP) to adenosine triphosphate (ATP). Subsequently, in the presence of luciferin, luciferase utilizes the newly formed ATP to generate a luminescent signal that is directly proportional to the amount of released AK and, consequently, the number of lysed cells.[7] This method offers a non-radioactive, high-throughput compatible alternative to traditional cell viability assays.

These application notes provide a detailed protocol for utilizing a commercially available adenylate kinase assay to quantitatively measure this compound-induced cell lysis in a fungal model system, such as Candida albicans.

Mechanism of Action: this compound-Induced Cell Lysis

This compound's fungicidal activity is initiated by its specific interaction with ergosterol in the fungal cell membrane. This interaction leads to the formation of pore-like structures that compromise the membrane's barrier function, resulting in cell death.

Rimocidin_Mechanism cluster_membrane Fungal Cell Membrane cluster_intracellular Intracellular Space Ergosterol Ergosterol Pore Transmembrane Pore Ergosterol->Pore Forms Phospholipid Phospholipid Bilayer AK Adenylate Kinase (AK) Pore->AK Release of Ions Pore->Ions Leakage of This compound This compound This compound->Ergosterol Binds to Extracellular AK Extracellular AK AK->Extracellular AK

Caption: Mechanism of this compound-induced cell lysis.

Experimental Protocols

This protocol is adapted from commercially available adenylate kinase assay kits and is optimized for a 96-well plate format. It is recommended to use a commercial kit such as the Adenylate Kinase Cytotoxicity Assay Kit (ab228557, Abcam) for reliable and reproducible results.

Materials:

  • Candida albicans or other susceptible fungal strain

  • This compound (or Amphotericin B as a positive control)

  • Appropriate fungal growth medium (e.g., RPMI-1640)

  • Phosphate-buffered saline (PBS)

  • Adenylate Kinase Assay Kit (containing AK Detection Reagent, AK Assay Buffer)

  • 96-well white, flat-bottom microplates

  • Microplate luminometer

  • Multichannel pipette

Experimental Workflow:

Experimental_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay Adenylate Kinase Assay A 1. Culture Fungal Cells B 2. Harvest and Wash Cells A->B C 3. Resuspend and Adjust Cell Density B->C D 4. Add Cells to 96-well Plate C->D E 5. Add this compound Dilutions D->E F 6. Incubate E->F G 7. Transfer Supernatant F->G H 8. Add AK Detection Reagent G->H I 9. Incubate (5 min) H->I J 10. Measure Luminescence I->J

Caption: Experimental workflow for the adenylate kinase assay.

Procedure:

  • Fungal Cell Preparation: a. Culture C. albicans in the appropriate liquid medium overnight at 30°C with shaking. b. Harvest the cells by centrifugation at 3000 x g for 10 minutes. c. Wash the cell pellet twice with sterile PBS. d. Resuspend the cells in fresh assay medium (e.g., RPMI-1640) and adjust the cell density to 1 x 10^5 cells/mL.

  • Treatment with this compound: a. Add 100 µL of the cell suspension to each well of a 96-well plate. b. Prepare serial dilutions of this compound in the assay medium. c. Add 100 µL of the this compound dilutions to the respective wells. Include wells with untreated cells (vehicle control) and a positive control for maximum lysis (e.g., a high concentration of Amphotericin B or a cell-lysing agent). d. Incubate the plate at 30°C for the desired time points (e.g., 2, 4, 8, 24 hours).

  • Adenylate Kinase Assay: a. After incubation, centrifuge the plate at 500 x g for 5 minutes to pellet the cells. b. Carefully transfer 20 µL of the supernatant from each well to a new white, flat-bottom 96-well plate. c. Prepare the AK Detection Reagent according to the manufacturer's instructions. d. Add 100 µL of the AK Detection Reagent to each well containing the supernatant. e. Incubate the plate at room temperature for 5-10 minutes, protected from light. f. Measure the luminescence using a microplate luminometer.

Data Presentation

The results can be expressed as Relative Luminescence Units (RLU) or as a percentage of cell lysis relative to the positive control. The following table presents representative data for Amphotericin B, a polyene macrolide with a similar mechanism of action to this compound, on C. albicans biofilms, as measured by an adenylate kinase assay.[8]

Treatment GroupConcentration (µg/mL)Adenylate Kinase Activity (RLU)% Cell Lysis (Relative to Max Lysis)
Untreated Control01,500 ± 2500%
This compound0.55,000 ± 60015%
This compound112,000 ± 1,10045%
This compound225,000 ± 2,30098%
This compound425,500 ± 2,100100%
Max Lysis Control-25,500 ± 2,000100%

Note: The data presented in this table is hypothetical and for illustrative purposes. Actual results may vary depending on the experimental conditions, fungal strain, and specific activity of the this compound batch.

Conclusion

The adenylate kinase assay provides a highly sensitive, rapid, and straightforward method for quantifying this compound-induced cell lysis. This assay is well-suited for high-throughput screening of antifungal compounds and for detailed mechanistic studies of drug action. The data generated can be used to determine dose-response curves and to compare the lytic activity of different antifungal agents.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Rimocidin Production in Streptomyces rimosus

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the fermentation of Streptomyces rimosus for rimocidin production. Our aim is to help you diagnose and resolve issues leading to low yields and improve the overall efficiency of your fermentation process.

Frequently Asked Questions (FAQs)

Q1: What is a typical yield for this compound in a wild-type Streptomyces rimosus strain?

A1: The yield of this compound in wild-type Streptomyces rimosus strains, such as M527, is often low and can vary, but reports indicate yields in the range of 197.5 mg/L to 207.2 mg/L under standard laboratory fermentation conditions.[1][2] These low production levels often limit its industrial applicability.[1]

Q2: What are the key precursors for this compound biosynthesis?

A2: this compound is a polyketide synthesized by a type I polyketide synthase. The primary building blocks for the polyketide chain are derived from small carboxylic acid units. It is predicted that malonyl-CoA serves as the extender unit for the biosynthesis of this compound.[3] The starter unit is likely butyryl-CoA, formed from the condensation of two acetyl-CoA molecules.[3] Therefore, ensuring a sufficient supply of these precursors is critical for high this compound yields.

Q3: Are there known regulatory genes that control this compound production?

A3: Yes, several genes that regulate this compound biosynthesis have been identified in Streptomyces rimosus. Notably, RimR2 is a positive, pathway-specific regulator.[1] Overexpression of rimR2 has been shown to significantly increase this compound production.[1] Conversely, NsdAsr acts as a negative regulator.[4] Deletion of the nsdAsr gene can lead to a substantial increase in this compound yield.[4]

Q4: Can the composition of the fermentation medium significantly impact this compound yield?

A4: Absolutely. The composition of the culture medium is a critical factor influencing both microbial growth and secondary metabolite production. Carbon and nitrogen sources, as well as micronutrients, play a vital role. For Streptomyces rimosus, glucose, corn starch, and soybean meal have been identified as significant carbon and nitrogen sources for antimicrobial production.[5] Optimization of these components, along with micronutrients like MgCl₂, can lead to a sharp increase in productivity.[5]

Q5: What is the mechanism of action of this compound against fungi?

A5: this compound is a polyene macrolide antibiotic. Its primary target is the fungal cell membrane. It interacts with ergosterol, a key component of fungal cell membranes, leading to the formation of channels.[1] This disrupts the membrane's integrity, causing a loss of ions and an imbalance in electrochemical gradients, which ultimately results in fungal cell death.[1]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or no this compound production Suboptimal Fermentation Conditions: Incorrect pH, temperature, or aeration.Optimize fermentation parameters. For S. rimosus, a temperature of 28°C and shaking at 150-200 rpm are commonly used.[2][5] Ensure the pH of the medium is around 7.2.[5]
Inadequate Precursor Supply: Insufficient intracellular pool of malonyl-CoA or acetyl-CoA.Enhance the precursor supply by overexpressing key enzymes in the precursor biosynthesis pathway, such as acetyl-CoA carboxylase (acc). This has been shown to increase the intracellular concentration of malonyl-CoA and boost this compound yield.[2]
Negative Regulation: Overexpression of negative regulatory genes like nsdAsr.Consider creating a knockout mutant of the nsdAsr gene. Deletion of this gene has been demonstrated to increase this compound production by up to 46%.[4]
Insufficient Positive Regulation: Low expression of positive regulatory genes like rimR2.Overexpress the rimR2 gene. Driving its expression with a strong promoter can lead to a significant increase in this compound yield, with reports of up to an 81.8% improvement.[1]
Inconsistent batch-to-batch yield Variability in Inoculum: Inconsistent age, size, or quality of the seed culture.Standardize your inoculum preparation protocol. Use a consistent amount of spores or mycelial fragments and ensure the seed culture is in the exponential growth phase before inoculating the production medium.
Media Component Variability: Inconsistent quality of raw materials like soybean meal or yeast extract.Source high-quality, consistent batches of media components. If possible, test different suppliers to find one that provides reproducible results.
Poor cell growth Nutrient Limitation: Depletion of essential nutrients in the fermentation medium.Optimize the medium composition. A rich medium such as GSS liquid medium (containing soluble starch, glucose, soybean meal, beef extract, yeast extract, NaCl, K₂HPO₄, and CaCO₃) can support good growth.[5]
Suboptimal Culture Conditions: Incorrect pH or temperature can inhibit growth.Monitor and control pH and temperature throughout the fermentation process.
Difficulty in extracting and quantifying this compound Inefficient Extraction Method: The chosen solvent or extraction procedure may not be optimal.Use a suitable organic solvent for extraction. A common method involves extracting the fermentation broth with an equal volume of butanol.
Inaccurate Quantification: Issues with the HPLC method, such as poor peak resolution or incorrect standard curve.Utilize a validated HPLC method for quantification. A C18 column with a gradient of methanol and water, and UV detection at 304 nm is effective for this compound analysis.[1] Ensure you have a pure this compound standard for accurate calibration.

Data on Improved this compound Production

The following table summarizes the quantitative improvements in this compound yield achieved through various strategies.

Strategy Strain/Condition This compound Yield (mg/L) Fold Increase (%) Reference
Wild Type S. rimosus M527197.5-[2]
Wild Type S. rimosus M527207.2-[1]
Reporter-Guided Mutation Selection Mutant M527-pAN-S38284.644.1%[2]
Overexpression of Positive Regulator (rimR2) M527-KR (kasOp* promoter)376.781.8%[1]
Overexpression of Positive Regulator (rimR2) M527-ER (permE* promoter)320.254.5%[1]
Gene Deletion of Negative Regulator (ΔnsdAsr) ΔnsdAsr mutant-46% increase[4]
Addition of Elicitors S. cerevisiae biomass-51.2% increase
Addition of Elicitors F. oxysporum f. sp. cucumerinum biomass-68.3% increase

Experimental Protocols

Fermentation Protocol for this compound Production

This protocol is a general guideline and may require optimization for your specific strain and equipment.

a. Media Preparation:

  • Seed Medium (GSS Medium):

    • Soluble Starch: 10 g/L

    • Glucose: 20 g/L

    • Soybean Meal: 25 g/L

    • Beef Extract: 1 g/L

    • Yeast Extract: 4 g/L

    • NaCl: 2 g/L

    • K₂HPO₄: 0.25 g/L

    • CaCO₃: 2 g/L

    • Adjust pH to 7.2 before autoclaving.[5]

  • Production Medium: The same GSS medium can be used for production, or it can be optimized based on experimental findings.

b. Inoculum Preparation:

  • Inoculate a 500 mL Erlenmeyer flask containing 50 mL of GSS liquid medium with spores or a mycelial suspension of S. rimosus.

  • Incubate at 28°C on a rotary shaker at 150 rpm for 30 hours.[5]

c. Fermentation:

  • Inoculate the production medium with the seed culture at a 2% (v/v) ratio.

  • Perform the fermentation at 28°C with shaking at 150 rpm for 120 hours.[5]

  • Collect samples periodically to monitor cell growth and this compound production.

HPLC Analysis of this compound

This method allows for the quantification of this compound in fermentation broth.

a. Sample Preparation:

  • Centrifuge the fermentation broth to separate the mycelium and supernatant.

  • Extract the supernatant with an equal volume of a suitable organic solvent (e.g., 1-butanol).

  • Evaporate the organic solvent to dryness under reduced pressure.

  • Re-dissolve the residue in a known volume of methanol for HPLC analysis.

b. HPLC Conditions:

  • Column: Supersil ODS2 (4.6 × 150 mm, 5 μm) or equivalent C18 column.[1]

  • Column Temperature: 30°C.[1]

  • Mobile Phase: A gradient of methanol and water.

    • 0-20 min: Linear gradient from 5% to 83% methanol.[1]

    • 20-30 min: Hold at 83% methanol.[1]

    • 30-35 min: Linear gradient to 100% methanol.[1]

    • 35-40 min: Linear gradient back to 5% methanol.[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV at 304 nm.[1]

  • Standard: Use a pure this compound standard to create a calibration curve for quantification.

Visualizations

Signaling Pathway for this compound Biosynthesis Regulation

Rimocidin_Regulation cluster_positive Positive Regulation cluster_negative Negative Regulation RimR2 RimR2 (Positive Regulator) rim_genes rim Biosynthetic Genes RimR2->rim_genes Activates Transcription Rimocidin_pos This compound Production rim_genes->Rimocidin_pos NsdAsr NsdAsr (Negative Regulator) rim_genes_neg rim Biosynthetic Genes NsdAsr->rim_genes_neg Represses Transcription Rimocidin_neg This compound Production rim_genes_neg->Rimocidin_neg

Caption: Regulation of the this compound biosynthetic gene cluster.

Experimental Workflow for Improving this compound Yield

Yield_Improvement_Workflow start Start: Low this compound Yield step1 Troubleshooting start->step1 step2a Optimize Fermentation (Medium, pH, Temp) step1->step2a Process Optimization step2b Genetic Engineering step1->step2b Strain Improvement step4 Analyze this compound Yield (HPLC) step2a->step4 step3a Overexpress Positive Regulator (RimR2) step2b->step3a step3b Knockout Negative Regulator (NsdAsr) step2b->step3b step3c Enhance Precursor Supply (e.g., acc) step2b->step3c step3a->step4 step3b->step4 step3c->step4 end Improved this compound Yield step4->end

Caption: Workflow for troubleshooting and improving this compound yield.

Logical Relationship of Factors Affecting this compound Yield

Factors_Affecting_Yield cluster_factors Influencing Factors cluster_details Specific Elements Yield This compound Yield Genetics Genetics Regulators Regulatory Genes (RimR2, NsdAsr) Genetics->Regulators Fermentation Fermentation Conditions Medium Medium Composition (C/N sources) Fermentation->Medium Parameters Physical Parameters (pH, Temp, Aeration) Fermentation->Parameters Precursors Precursor Availability Metabolism Primary Metabolism (Malonyl-CoA) Precursors->Metabolism Regulators->Yield Medium->Yield Parameters->Yield Metabolism->Yield

Caption: Key factors influencing the final yield of this compound.

References

Technical Support Center: Overcoming Rimocidin Solubility Challenges

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions (FAQs) to address solubility issues encountered when working with Rimocidin in aqueous buffers.

Frequently Asked Questions (FAQs)

Q1: Why is this compound difficult to dissolve in aqueous buffers?

A1: this compound is a polyene macrolide antibiotic with a large, amphipathic structure. It possesses both hydrophobic (polyene chain) and hydrophilic (polyol chain) regions. In aqueous solutions, the hydrophobic regions of this compound molecules tend to interact with each other, leading to self-aggregation and precipitation, which significantly limits its water solubility.

Q2: What is the recommended solvent for preparing a stock solution of this compound?

A2: Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing a concentrated stock solution of this compound. Polyene macrolides, as a class, exhibit good solubility in DMSO.

Q3: I dissolved this compound in DMSO, but it precipitated when I diluted it into my aqueous experimental buffer. What should I do?

A3: This is a common issue known as "precipitation upon dilution." It occurs because the high concentration of the aqueous buffer destabilizes the solubilized this compound from the DMSO stock. To troubleshoot this, you can try the following:

  • Optimize the final DMSO concentration: Aim for the lowest possible final concentration of DMSO in your working solution that maintains this compound solubility, typically not exceeding 1% (v/v) in cell-based assays, as higher concentrations can be toxic to cells.

  • Stepwise dilution: Instead of adding the DMSO stock directly to the final volume of the aqueous buffer, try a stepwise dilution. First, dilute the DMSO stock with a small volume of the aqueous buffer while vortexing, and then add this intermediate dilution to the remaining buffer.

  • Pre-warming the buffer: Gently warming the aqueous buffer to 37°C before adding the this compound stock solution can sometimes improve solubility. However, be cautious, as excessive heat can degrade this compound.

  • Sonication: Brief sonication of the final solution in a water bath can help to break up aggregates and re-dissolve precipitates.

Q4: Can I adjust the pH of my buffer to improve this compound solubility?

A4: Yes, pH can influence the solubility of polyene macrolides. For some polyenes, solubility is slightly improved at acidic (pH < 4) or alkaline (pH > 10) conditions. However, it is crucial to consider the stability of this compound at extreme pH values, as degradation can occur. The optimal pH for the stability of many polyenes is in the neutral range (pH 6-7.5). It is recommended to perform a small-scale pilot experiment to determine the optimal pH for both solubility and stability for your specific application.

Q5: Are there any alternative methods to improve the aqueous solubility of this compound?

A5: Yes, complexation with cyclodextrins is a promising approach. Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior. They can encapsulate the hydrophobic portion of the this compound molecule, forming an inclusion complex that has significantly improved aqueous solubility. Hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD) are commonly used for this purpose.

Troubleshooting Guide: Precipitation and Aggregation

Problem Potential Cause Troubleshooting Steps
This compound powder does not dissolve in the initial solvent. Incorrect solvent choice.Use 100% DMSO for preparing the initial stock solution.
Insufficient mixing.Vortex the solution for at least 30-60 seconds. Gentle warming (to 37°C) or brief sonication may also help.
Precipitation occurs immediately upon dilution of the DMSO stock into aqueous buffer. "Precipitation upon dilution" due to rapid change in solvent polarity.1. Perform a stepwise dilution. 2. Add the DMSO stock to the buffer while vortexing. 3. Ensure the final DMSO concentration is as low as possible (ideally ≤ 1%).
Buffer components interacting with this compound.Test different buffer systems (e.g., PBS vs. HEPES-buffered saline).
The final this compound solution appears cloudy or forms a precipitate over time. Aggregation of this compound molecules.1. Prepare fresh working solutions before each experiment. 2. Store stock solutions at -20°C or -80°C in small aliquots to avoid freeze-thaw cycles. 3. Consider using a formulation with cyclodextrins to prevent aggregation.
Low temperature storage of the working solution.Prepare working solutions fresh. If short-term storage is necessary, keep at room temperature and protected from light, but use within a few hours.
Photodegradation.Protect all this compound solutions from light by using amber vials or wrapping containers in aluminum foil.

Quantitative Solubility Data

Specific quantitative solubility data for this compound in various aqueous buffers is not extensively available in public literature. However, based on data for structurally similar polyene macrolides like Amphotericin B and Nystatin, the following table provides estimated and known solubility information.

Solvent/Buffer Compound Reported/Estimated Solubility Notes
Water (neutral pH)This compoundVery poorly soluble (estimated < 1 µg/mL)Tends to form aggregates and precipitate.
Phosphate-Buffered Saline (PBS, pH 7.4)This compoundVery poorly soluble (estimated < 1 µg/mL)Salts in PBS can further decrease the solubility of polyenes.
100% DMSOThis compoundSolubleThe recommended solvent for stock solutions.
100% DMSOAmphotericin B30-40 mg/mLProvides a reference for the solubility of a related polyene.
Water (pH 2 or 11)Amphotericin B~0.1 mg/mLDemonstrates the effect of pH on polyene solubility.
10% DMSO in WaterThis compoundSolubility is significantly reduced compared to 100% DMSO.Prone to precipitation, especially at higher this compound concentrations.

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution in DMSO

Objective: To prepare a concentrated stock solution of this compound for subsequent dilution into experimental media.

Materials:

  • This compound powder

  • 100% Dimethyl sulfoxide (DMSO), sterile

  • Sterile, light-protected microcentrifuge tubes or vials

  • Vortex mixer

Procedure:

  • In a sterile environment (e.g., a laminar flow hood), weigh the desired amount of this compound powder.

  • Transfer the powder to a sterile, light-protected tube.

  • Add the calculated volume of 100% sterile DMSO to achieve the desired stock concentration (e.g., 10 mg/mL).

  • Cap the tube tightly and vortex vigorously for at least 1-2 minutes until the powder is completely dissolved. The solution should be clear.

  • Aliquot the stock solution into smaller, single-use volumes in light-protected tubes.

  • Store the aliquots at -20°C or -80°C for long-term storage. Avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of a this compound Working Solution for Antifungal Susceptibility Testing

Objective: To prepare a working solution of this compound in a microbiological broth for Minimum Inhibitory Concentration (MIC) testing.

Materials:

  • This compound stock solution in DMSO (from Protocol 1)

  • Sterile microbiological broth (e.g., RPMI-1640 with MOPS buffer, pH 7.0)

  • Sterile polypropylene tubes

  • Vortex mixer

Procedure:

  • Thaw an aliquot of the this compound DMSO stock solution at room temperature, protected from light.

  • Calculate the volume of the stock solution needed to achieve the highest concentration in your serial dilution series.

  • In a sterile tube, perform an intermediate dilution of the stock solution into the broth. For example, add 10 µL of a 10 mg/mL stock to 990 µL of broth to get a 100 µg/mL intermediate solution. Vortex immediately and thoroughly.

  • Use this intermediate solution to perform serial dilutions in the broth to achieve the final desired concentrations for the MIC assay.

  • Visually inspect each dilution for any signs of precipitation. If precipitation is observed, consider preparing a new set of dilutions with a lower starting concentration or a slightly higher final DMSO concentration (if compatible with the assay).

Protocol 3: Solubilization of this compound using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)

Objective: To prepare an aqueous solution of this compound by forming an inclusion complex with HP-β-CD.

Materials:

  • This compound powder

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Sterile deionized water or desired aqueous buffer

  • Magnetic stirrer and stir bar

  • Sterile, light-protected container

Procedure:

  • Calculate the required amounts of this compound and HP-β-CD. A molar ratio of 1:5 to 1:10 (this compound:HP-β-CD) is a good starting point.

  • Dissolve the HP-β-CD in the desired volume of sterile water or buffer in a light-protected container with a magnetic stir bar.

  • Slowly add the this compound powder to the stirring HP-β-CD solution.

  • Continue stirring at room temperature, protected from light, for 12-24 hours to allow for the formation of the inclusion complex.

  • After the incubation period, the solution should be visually clear. If some undissolved particles remain, the solution can be filtered through a 0.22 µm filter (use a filter compatible with the solvent).

  • The resulting clear solution contains the this compound-HP-β-CD complex and is ready for use in aqueous-based experiments. Store protected from light at 4°C for short-term use.

Visualizations

experimental_workflow cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation cluster_troubleshooting Troubleshooting rimocidin_powder This compound Powder stock_solution Concentrated Stock (e.g., 10 mg/mL) rimocidin_powder->stock_solution Dissolve & Vortex dmso 100% DMSO dmso->stock_solution working_solution Final Working Solution stock_solution->working_solution Dilute aqueous_buffer Aqueous Buffer (e.g., PBS, Media) aqueous_buffer->working_solution precipitation Precipitation Occurs working_solution->precipitation stepwise_dilution Stepwise Dilution precipitation->stepwise_dilution sonication Sonication precipitation->sonication adjust_dmso Adjust Final DMSO % precipitation->adjust_dmso cyclodextrin Use Cyclodextrin precipitation->cyclodextrin rimocidin_pathway cluster_membrane Fungal Cell Membrane cluster_extracellular Extracellular Space cluster_pore Pore Formation & Leakage ergosterol Ergosterol pore_complex This compound-Ergosterol Pore Complex ergosterol->pore_complex Forms complex with this compound membrane_lipids Phospholipids This compound This compound This compound->ergosterol Binds to leakage Ion & Small Molecule Leakage pore_complex->leakage Causes cell_death Fungal Cell Death leakage->cell_death Leads to

Preventing degradation of Rimocidin during storage and experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on preventing the degradation of Rimocidin during storage and experimental use. Find troubleshooting advice and answers to frequently asked questions to ensure the stability and integrity of your this compound samples.

Troubleshooting Guide

This guide addresses specific issues that may arise during the handling and use of this compound.

Problem Possible Cause Recommended Solution
Loss of antifungal activity in stored stock solutions. 1. Improper Storage Temperature: Storage at room temperature or 4°C for extended periods can lead to degradation. 2. Freeze-Thaw Cycles: Repeatedly freezing and thawing the stock solution can cause degradation. 3. Solvent Evaporation: Improperly sealed vials can lead to solvent evaporation and increased concentration of potentially degrading substances.1. Store stock solutions at -20°C or lower for long-term storage. For solutions intended for use within a week, storage at 4°C may be acceptable, but should be validated. 2. Aliquot stock solutions into single-use volumes to minimize freeze-thaw cycles. 3. Use vials with tight-fitting caps (e.g., screw caps with O-rings) and ensure they are securely sealed.
Precipitation observed when diluting stock solution in aqueous media. 1. Poor Aqueous Solubility: this compound, like other polyene macrolides, has low solubility in water. 2. Solvent Shock: Rapid dilution of a concentrated organic stock solution into an aqueous buffer can cause the compound to precipitate. 3. pH of the Medium: The pH of the cell culture medium or buffer may not be optimal for this compound's solubility.1. Prepare a high-concentration stock solution in an appropriate organic solvent such as Dimethyl Sulfoxide (DMSO). 2. Add the stock solution to the aqueous medium dropwise while vortexing or stirring to ensure rapid mixing and prevent localized high concentrations. 3. Ensure the final concentration of the organic solvent (e.g., DMSO) in the final working solution is low (typically <0.5%) to minimize solvent toxicity and precipitation. Test the tolerance of your cell line to the solvent.
Inconsistent results in bioassays (e.g., Minimum Inhibitory Concentration - MIC). 1. Degradation of this compound in Assay Medium: this compound may be unstable in the assay medium over the incubation period due to pH, temperature, or light exposure. 2. Binding to Plasticware: Polyene antibiotics can adsorb to the surface of plastic labware, reducing the effective concentration. 3. Inaccurate Initial Concentration: Degradation of the stock solution or inaccuracies in its preparation can lead to incorrect starting concentrations.1. Prepare fresh working solutions of this compound for each experiment. Minimize the exposure of assay plates to light by covering them with aluminum foil. 2. Consider using low-binding microplates or pre-treating plates with a blocking agent if significant binding is suspected. 3. Regularly check the purity and concentration of your this compound stock solution using a validated analytical method such as HPLC.
Discoloration (yellowing) of this compound powder or solutions. 1. Oxidation: Polyene macrolides are susceptible to oxidation due to their conjugated double bond system. Exposure to air and light can accelerate this process. 2. Photodegradation: Exposure to UV or ambient light can cause degradation.1. Store solid this compound in a tightly sealed container, protected from light, and under an inert atmosphere (e.g., argon or nitrogen) if possible. 2. Protect solutions from light at all times by using amber vials or wrapping containers in aluminum foil.

Frequently Asked Questions (FAQs)

Storage and Handling

  • Q1: What are the optimal storage conditions for solid this compound?

    • Solid this compound should be stored in a tightly sealed container, protected from light and moisture. For long-term storage, it is recommended to store it at -20°C.

  • Q2: How should I prepare a stock solution of this compound?

    • This compound is sparingly soluble in water but more soluble in organic solvents. Dimethyl sulfoxide (DMSO) is a commonly used solvent for preparing stock solutions. Due to its limited stability in solution, it is advisable to prepare fresh solutions for each experiment. If storage is necessary, prepare a concentrated stock solution (e.g., 10-20 mg/mL in DMSO), aliquot it into single-use vials, and store at -20°C or -80°C for up to one month.

  • Q3: Can I store this compound solutions at 4°C?

    • While short-term storage (a few days) at 4°C may be possible, it is not recommended for extended periods due to the risk of degradation. If you need to store solutions at 4°C, their stability should be validated for your specific experimental conditions.

Experimental Procedures

  • Q4: What precautions should I take during my experiments to avoid this compound degradation?

    • Minimize the exposure of this compound solutions to light by working in a dimly lit area or using amber-colored labware. Prepare working solutions immediately before use and avoid prolonged incubation at elevated temperatures unless required by the experimental protocol.

  • Q5: What is the stability of this compound in cell culture medium?

    • The stability of this compound in cell culture medium can be influenced by the medium's composition, pH, and incubation conditions (temperature, CO₂ levels, and light exposure). It is best practice to add this compound to the culture medium immediately before treating the cells.

  • Q6: How can I check if my this compound has degraded?

    • A decrease in biological activity is a primary indicator of degradation. For a more quantitative assessment, a stability-indicating High-Performance Liquid Chromatography (HPLC) method can be used to measure the purity of your this compound sample and detect the presence of degradation products.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

This protocol describes the preparation of a 10 mg/mL stock solution of this compound in DMSO.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), sterile, cell culture grade

  • Sterile, amber microcentrifuge tubes or vials

  • Calibrated balance

  • Vortex mixer

Procedure:

  • Allow the this compound powder vial to equilibrate to room temperature before opening to prevent condensation.

  • In a sterile environment (e.g., a laminar flow hood), weigh the desired amount of this compound powder. For a 10 mg/mL solution, weigh 10 mg of this compound.

  • Transfer the powder to a sterile vial.

  • Add the calculated volume of sterile DMSO to the vial. For 10 mg of powder, add 1 mL of DMSO.

  • Cap the vial tightly and vortex until the powder is completely dissolved. Gentle warming (to no more than 37°C) may aid dissolution.

  • Aliquot the stock solution into single-use, sterile, amber microcentrifuge tubes.

  • Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: Forced Degradation Study of this compound

This protocol provides a general framework for conducting a forced degradation study to understand the stability of this compound under various stress conditions.

Objective: To identify potential degradation pathways and products of this compound.

Materials:

  • This compound

  • Hydrochloric acid (HCl) solution (e.g., 0.1 M)

  • Sodium hydroxide (NaOH) solution (e.g., 0.1 M)

  • Hydrogen peroxide (H₂O₂) solution (e.g., 3%)

  • HPLC-grade water, methanol, and acetonitrile

  • HPLC system with a UV detector

  • pH meter

  • Temperature-controlled oven

  • Photostability chamber

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a mixture of methanol and water) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix equal volumes of the this compound stock solution and 0.1 M HCl. Incubate at a controlled temperature (e.g., 60°C) for a specified time (e.g., 2, 4, 8, 24 hours). Neutralize the solution with an equivalent amount of 0.1 M NaOH before HPLC analysis.

    • Base Hydrolysis: Mix equal volumes of the this compound stock solution and 0.1 M NaOH. Incubate under the same conditions as acid hydrolysis. Neutralize with 0.1 M HCl before analysis.

    • Oxidative Degradation: Mix the this compound stock solution with a solution of 3% H₂O₂. Incubate at room temperature, protected from light, for a specified time.

    • Thermal Degradation: Transfer an aliquot of the this compound stock solution to a vial and heat it in an oven at an elevated temperature (e.g., 80°C) for a specified time. For solid-state thermal degradation, place this compound powder in an oven.

    • Photodegradation: Expose the this compound stock solution and solid powder to light in a photostability chamber according to ICH Q1B guidelines (exposure to not less than 1.2 million lux hours and 200 watt hours/square meter).

  • Sample Analysis:

    • At each time point, withdraw a sample from each stress condition.

    • Analyze the samples using a suitable stability-indicating HPLC method. The method should be capable of separating the intact this compound from its degradation products. A C18 column with a gradient elution of a buffered mobile phase (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol) is a common starting point. Detection is typically performed using a UV detector at a wavelength corresponding to the maximum absorbance of this compound (around 304 nm).

    • Analyze a non-stressed control sample for comparison.

  • Data Analysis:

    • Calculate the percentage of this compound remaining and the percentage of each degradation product formed.

    • Determine the degradation pathways under different stress conditions.

Visualizations

degradation_pathway cluster_stress Stress Factors This compound This compound Degradation_Products Degradation_Products This compound->Degradation_Products Degradation Hydrolysis Hydrolysis (Acid/Base) Hydrolysis->this compound Oxidation Oxidation Oxidation->this compound Photolysis Photolysis (UV/Light) Photolysis->this compound Heat Heat Heat->this compound

Caption: Major degradation pathways of this compound under various stress conditions.

experimental_workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis Stock_Solution Prepare this compound Stock Solution Acid Acid Hydrolysis Stock_Solution->Acid Base Base Hydrolysis Stock_Solution->Base Oxidation Oxidation Stock_Solution->Oxidation Heat Thermal Stress Stock_Solution->Heat Light Photostability Stock_Solution->Light HPLC Stability-Indicating HPLC Analysis Acid->HPLC Base->HPLC Oxidation->HPLC Heat->HPLC Light->HPLC Data Data Interpretation HPLC->Data

Caption: Workflow for a forced degradation study of this compound.

Troubleshooting inconsistent results in Rimocidin antifungal assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Rimocidin antifungal assays. Inconsistent results in antifungal susceptibility testing can be a significant challenge, and this guide aims to address common issues to ensure more reliable and reproducible data.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a polyene macrolide antifungal agent.[1] Like other polyenes, its primary mechanism of action involves binding to ergosterol, a key component of the fungal cell membrane. This binding disrupts the membrane's integrity, leading to the formation of pores or channels.[2][3][4] This disruption causes leakage of essential intracellular components, such as ions and small organic molecules, ultimately leading to fungal cell death.[2][5]

Q2: What is the spectrum of activity for this compound?

A2: this compound has demonstrated broad-spectrum antifungal activity, particularly against a variety of plant-pathogenic fungi.[6] While comprehensive data on its activity against clinically relevant human pathogens is limited in publicly available literature, its classification as a polyene suggests potential activity against yeasts and molds that contain ergosterol in their cell membranes.

Q3: I am observing no antifungal activity in my assay. What could be the reason?

A3: Several factors could contribute to a lack of observed activity:

  • Compound Stability: Polyene antifungals can be sensitive to light and temperature, leading to degradation.[7] Ensure that this compound is stored correctly, protected from light, and that stock solutions are freshly prepared.

  • Solubility Issues: this compound, like other polyenes, may have limited aqueous solubility.[7][8] Inadequate dissolution can lead to a lower effective concentration in the assay. See the troubleshooting section on compound solubility for more details.

  • Inappropriate Solvent: The solvent used to dissolve this compound may interfere with the assay or be toxic to the fungal cells at the concentration used. Always include a solvent control to check for these effects.

  • Resistant Fungal Strain: The fungal strain you are testing may be intrinsically resistant to polyene antifungals.

Troubleshooting Inconsistent Assay Results

Issue 1: High Variability in Minimum Inhibitory Concentration (MIC) Values

High variability in MIC values between experiments is a common challenge in antifungal susceptibility testing. Several factors related to the experimental setup can contribute to this issue.

Potential CauseRecommended Solution
Inoculum Preparation Ensure a standardized inoculum is prepared for each experiment. Use a spectrophotometer to adjust the fungal suspension to the correct turbidity (e.g., 0.5 McFarland standard) and verify cell density with a hemocytometer.
Incubation Time and Temperature Strictly adhere to a consistent incubation time and temperature as specified in your protocol (e.g., 24 or 48 hours at 35°C for many yeasts). Variations can significantly impact fungal growth and apparent susceptibility.
Endpoint Reading The interpretation of the MIC endpoint can be subjective. For broth microdilution assays, the CLSI recommends reading the MIC as the lowest concentration with a significant reduction in growth (e.g., ≥50% for azoles, but often complete inhibition for polyenes) compared to the growth control. Using a microplate reader to measure optical density can provide a more objective measure.
Media Composition Lot-to-lot variability in culture media can affect results. Use a consistent source and lot of media (e.g., RPMI 1640, Mueller-Hinton broth) for a series of experiments. Ensure the pH of the media is buffered correctly (e.g., with MOPS).
Issue 2: Poor or No Fungal Growth in Control Wells

If the fungus does not grow robustly in the drug-free control wells, the MIC values for this compound cannot be accurately determined.

Potential CauseRecommended Solution
Inoculum Viability Use a fresh fungal culture to prepare the inoculum. Older cultures may have reduced viability.
Incorrect Media Ensure the chosen medium supports the growth of the specific fungal species being tested. Some fungi have specific nutritional requirements.
Solvent Toxicity The solvent used to dissolve this compound may be present at a high enough concentration in all wells (including the control) to inhibit fungal growth. Ensure the final solvent concentration is low (typically ≤1%) and non-toxic. Run a solvent-only control to verify.
Issue 3: Suspected Compound-Specific Issues

Properties inherent to this compound as a polyene macrolide can also lead to inconsistent results.

Potential CauseRecommended Solution
Poor Solubility Polyenes generally have low aqueous solubility. While specific data for this compound is limited, it is recommended to prepare high-concentration stock solutions in 100% DMSO and then dilute further in the assay medium. Observe for any precipitation upon dilution. Sonication may aid in dissolution.
Compound Adsorption to Plastics Hydrophobic compounds like polyenes can adsorb to the surface of polystyrene microplates, reducing the effective concentration in the assay medium. Consider using low-binding microplates. Pre-treating plates with a blocking agent like bovine serum albumin (BSA) may also mitigate this issue, but its effect on the assay should be validated.
Compound Instability Polyenes can be unstable in aqueous solutions and sensitive to light. Prepare fresh dilutions for each experiment from a frozen stock solution. Protect plates from light during incubation. The stability of this compound in specific assay media like RPMI 1640 has not been extensively reported, so fresh preparation is the safest approach.

Data Presentation: this compound Antifungal Activity

Fungal SpeciesThis compound MIC (µg/mL)BU16 MIC (µg/mL)Reference
Colletotrichum coccodes1.563.13[6]
Botrytis cinerea3.136.25[6]
Cylindrocarpon destructans1.563.13[6]
Fusarium oxysporum6.2512.5[6]
Phytophthora capsici12.525[6]

For comparative purposes, the table below provides a general overview of MIC ranges for the common polyene antifungal, Amphotericin B, against clinically relevant fungal species. These values are compiled from various studies and should not be directly extrapolated to this compound.

Fungal GenusAmphotericin B MIC Range (µg/mL)
Candida0.25 - >2
Aspergillus0.5 - >2
Cryptococcus0.125 - 1

Experimental Protocols

Broth Microdilution Assay for MIC Determination (Adapted from CLSI M27/M38)

This protocol provides a general framework for determining the MIC of this compound. Specific parameters may need to be optimized for the fungal species being tested.

  • Preparation of this compound Stock Solution:

    • Dissolve this compound powder in 100% DMSO to create a high-concentration stock solution (e.g., 1-10 mg/mL).

    • Store the stock solution in small aliquots at -20°C or below, protected from light.

  • Inoculum Preparation:

    • From a fresh culture (24-48 hours old) on an appropriate agar plate (e.g., Sabouraud Dextrose Agar), pick several colonies and suspend them in sterile saline.

    • Adjust the turbidity of the suspension to a 0.5 McFarland standard using a spectrophotometer (OD at 530 nm). This corresponds to approximately 1-5 x 10^6 CFU/mL for yeast.

    • Dilute this suspension in the assay medium (e.g., RPMI 1640 with MOPS buffer) to achieve the final desired inoculum concentration in the microplate wells (typically 0.5-2.5 x 10^3 CFU/mL for yeasts).

  • Assay Plate Preparation:

    • In a 96-well microtiter plate, perform serial two-fold dilutions of the this compound stock solution in the assay medium to achieve the desired final concentration range.

    • Ensure the final concentration of DMSO is consistent across all wells containing the compound and does not exceed a non-inhibitory concentration (typically ≤1%).

    • Include a positive control well (fungus in medium without this compound) and a negative control well (medium only). Also, include a solvent control well (fungus in medium with the same concentration of DMSO as the test wells).

  • Inoculation and Incubation:

    • Add the prepared fungal inoculum to each well (except the negative control).

    • Seal the plate or use a lid to prevent evaporation and contamination.

    • Incubate the plate at 35°C for 24-48 hours.

  • MIC Determination:

    • Determine the MIC by visual inspection as the lowest concentration of this compound that causes a complete or near-complete inhibition of growth compared to the drug-free growth control.

    • Alternatively, use a microplate reader to measure the optical density (e.g., at 600 nm) and calculate the percentage of growth inhibition.

Visualizations

Mechanism of Action: this compound and the Fungal Cell Membrane

Rimocidin_Mechanism cluster_membrane Fungal Cell Membrane cluster_pore Pore Formation & Ion Leakage p1 p2 p3 p4 p5 p6 erg1 Ergosterol erg2 Ergosterol pore Membrane Pore erg2->pore Forms erg3 Ergosterol This compound This compound This compound->erg2 Binds to ion_leakage Ion Leakage (K+, Na+) pore->ion_leakage Causes cell_death Fungal Cell Death ion_leakage->cell_death Leads to

Caption: this compound's interaction with the fungal cell membrane.

Troubleshooting Workflow for Inconsistent MICs

Troubleshooting_Workflow cluster_protocol Protocol Checks cluster_reagents Reagent & Compound Checks cluster_execution Execution Checks start Inconsistent MIC Results check_protocol Review Experimental Protocol start->check_protocol check_reagents Evaluate Reagents & Compound start->check_reagents check_execution Assess Assay Execution start->check_execution p1 Standardized Inoculum? check_protocol->p1 p2 Correct Incubation Time/Temp? check_protocol->p2 p3 Consistent Endpoint Reading? check_protocol->p3 r1 This compound Solubility/Stability? check_reagents->r1 r2 Media Quality/Lot? check_reagents->r2 r3 Solvent Control OK? check_reagents->r3 e1 Pipetting Accuracy? check_execution->e1 e2 Plate Adsorption Issues? check_execution->e2 e3 Contamination? check_execution->e3 resolve Consistent Results p1->resolve p2->resolve p3->resolve r1->resolve r2->resolve r3->resolve e1->resolve e2->resolve e3->resolve

Caption: A logical workflow for troubleshooting inconsistent MIC results.

References

Addressing polyene macrolide aggregation in Rimocidin solutions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Rimocidin solutions. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the challenges associated with the aggregation of the polyene macrolide this compound in solution. Here you will find troubleshooting guides and frequently asked questions (FAQs) to assist you in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is aggregation a concern?

This compound is a polyene macrolide antifungal agent produced by Streptomyces rimosus.[1] Like other polyene macrolides, it exhibits potent antifungal activity.[2] A primary challenge in working with this compound is its tendency to aggregate in aqueous solutions. This aggregation is driven by hydrophobic interactions between the polyene chains and can significantly impact its biological activity, stability, and produce inconsistent experimental results.

Q2: In which solvents is this compound soluble?

This compound is generally more soluble in organic solvents than in water. While specific quantitative data for this compound is limited, based on the behavior of similar polyene macrolides, it is expected to be soluble in solvents like dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and to a lesser extent, in lower alcohols like methanol and ethanol. It is crucial to prepare stock solutions in an appropriate organic solvent before further dilution into aqueous buffers.

Q3: How does pH affect the solubility and aggregation of this compound in aqueous solutions?

Q4: How can I visually detect this compound aggregation?

Aggregation of this compound in solution may not always be visible to the naked eye, especially at lower concentrations. However, at higher concentrations or under conditions that promote aggregation, you might observe turbidity, precipitation, or the formation of a visible particulate suspension. For more sensitive detection, analytical techniques such as UV-Vis spectroscopy and Dynamic Light Scattering (DLS) are recommended.

Troubleshooting Guides

Problem 1: Low solubility or precipitation upon dilution of this compound stock solution into aqueous buffer.

Possible Causes:

  • Poor intrinsic solubility in water: this compound, like other polyene macrolides, has low aqueous solubility.

  • Solvent-induced precipitation: Rapidly adding an organic stock solution to an aqueous buffer can cause the compound to crash out of solution.

  • pH of the aqueous buffer: The pH of the destination buffer may not be optimal for this compound solubility.

  • High final concentration: The target concentration in the aqueous solution may exceed the solubility limit of this compound.

Solutions:

  • Optimize the solvent for stock solution: Use a solvent in which this compound is highly soluble, such as DMSO or DMF, to prepare a concentrated stock solution.

  • Slow, dropwise addition: Add the organic stock solution to the aqueous buffer slowly and with vigorous stirring or vortexing to facilitate mixing and prevent localized high concentrations that lead to precipitation.

  • pH optimization: Experiment with a range of buffer pH values to identify the optimal pH for this compound solubility in your experimental system.

  • Work at lower concentrations: If possible, perform experiments at the lowest effective concentration of this compound to minimize aggregation.

  • Use of solubilizing agents: Consider the inclusion of excipients like cyclodextrins or the use of liposomal formulations to improve aqueous solubility and prevent aggregation.

Problem 2: Inconsistent or non-reproducible results in biological assays.

Possible Causes:

  • Variable aggregation state: The degree of this compound aggregation can vary between preparations, leading to differences in the effective concentration of the active, non-aggregated form.

  • Adsorption to labware: Aggregates can adsorb to the surfaces of plasticware and glassware, reducing the actual concentration in solution.

  • Instability of the solution over time: Aggregation can be a dynamic process, with the size and amount of aggregates changing over the course of an experiment.

Solutions:

  • Consistent solution preparation: Standardize your protocol for preparing this compound solutions, including the age of the stock solution, the rate of addition to aqueous buffers, and mixing conditions.

  • Use of low-adhesion labware: Employ low-protein-binding microplates and tubes to minimize loss of this compound due to adsorption.

  • Prepare fresh solutions: Prepare working solutions of this compound immediately before use to minimize time-dependent changes in aggregation.

  • Characterize your solutions: Use analytical techniques like DLS to monitor the size and polydispersity of your this compound solutions to ensure consistency between experiments.

Experimental Protocols

Protocol 1: Preparation of a this compound Working Solution
  • Prepare a stock solution: Dissolve this compound powder in 100% DMSO to a concentration of 1-10 mg/mL. Ensure complete dissolution by gentle vortexing. This stock solution should be stored at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

  • Prepare the aqueous buffer: Prepare your desired experimental buffer (e.g., phosphate-buffered saline, cell culture medium). Ensure the pH is adjusted to the desired value.

  • Dilution: While vigorously vortexing the aqueous buffer, add the this compound stock solution dropwise to achieve the final desired concentration. The final concentration of the organic solvent (e.g., DMSO) should be kept to a minimum (typically <1%) to avoid solvent effects in your experiment.

  • Immediate use: Use the freshly prepared working solution immediately to minimize changes in aggregation state.

Protocol 2: Monitoring this compound Aggregation using UV-Vis Spectroscopy

UV-Vis spectroscopy can be used to monitor the aggregation state of polyene macrolides. Monomeric species typically exhibit a sharp absorption spectrum, while aggregated forms show a blue-shifted and often broadened spectrum.[4][5]

  • Prepare a series of this compound solutions: Prepare solutions of this compound at different concentrations in your desired buffer, following Protocol 1. Also, prepare a solution in a solvent where it is expected to be monomeric (e.g., methanol).

  • Acquire UV-Vis spectra: Using a UV-Vis spectrophotometer, scan the absorbance of each solution from approximately 250 nm to 450 nm. Use the corresponding buffer or solvent as a blank.

  • Analyze the spectra: Compare the spectra of the aqueous solutions to the spectrum of the monomeric this compound in the organic solvent. A blue shift in the absorption maxima and a change in the shape of the spectral bands in the aqueous solutions are indicative of aggregation.

Protocol 3: Characterization of this compound Aggregates by Dynamic Light Scattering (DLS)

DLS is a powerful technique for measuring the size distribution of particles in a solution, making it ideal for detecting and quantifying aggregation.[6][7]

  • Prepare the this compound solution: Prepare your this compound working solution as described in Protocol 1. Ensure the solution is free of dust and other extraneous particles by filtering through a low-protein-binding syringe filter (e.g., 0.22 µm) if appropriate for your intended use.

  • Instrument setup: Set up the DLS instrument according to the manufacturer's instructions. Ensure the temperature is controlled and set to your experimental temperature.

  • Measurement: Transfer the this compound solution to a clean, dust-free cuvette. Place the cuvette in the DLS instrument and initiate the measurement.

  • Data analysis: The DLS software will provide information on the size distribution of particles in your solution. The presence of larger particles (e.g., >100 nm) and a high polydispersity index (PDI) are indicative of aggregation.

Quantitative Data Summary

While specific quantitative data for this compound is scarce in the literature, the following tables provide an overview of expected solubility trends and typical parameters for related polyene macrolides. Researchers should determine these values experimentally for their specific this compound preparations and conditions.

Table 1: Expected Solubility of this compound in Common Solvents

SolventExpected SolubilityNotes
Dimethyl Sulfoxide (DMSO)HighRecommended for stock solutions.
Dimethylformamide (DMF)HighAlternative for stock solutions.
MethanolModerateMay be used for analytical purposes where a monomeric state is desired.
EthanolModerate to LowLower solubility compared to methanol.
WaterVery LowHighly prone to aggregation.
Aqueous Buffers (pH dependent)Low to Very LowSolubility is influenced by pH and ionic strength.

Table 2: Analytical Techniques for Monitoring this compound Aggregation

TechniqueParameter MeasuredIndication of Aggregation
UV-Vis Spectroscopy Absorption SpectrumBlue-shift and broadening of spectral bands compared to the monomeric form.[4]
Dynamic Light Scattering (DLS) Hydrodynamic Radius (Rh), Polydispersity Index (PDI)Presence of particles with Rh > 100 nm, high PDI values (>0.3).[6]
Visual Inspection Turbidity/PrecipitationVisible cloudiness or solid particles in the solution.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_analysis Aggregation Analysis cluster_result Result Interpretation stock Prepare Stock Solution (e.g., 10 mg/mL in DMSO) dilution Dilute into Aqueous Buffer stock->dilution Dropwise addition with vortexing uv_vis UV-Vis Spectroscopy dilution->uv_vis Characterize spectral properties dls Dynamic Light Scattering (DLS) dilution->dls Determine particle size distribution monomer Monomeric/ Low Aggregation uv_vis->monomer Sharp spectrum aggregate Aggregated uv_vis->aggregate Blue-shifted, broadened spectrum dls->monomer Small Rh, low PDI dls->aggregate Large Rh, high PDI

Caption: Experimental workflow for preparing and analyzing this compound solutions.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions problem Problem: Precipitation or Inconsistent Results cause1 Poor Aqueous Solubility problem->cause1 cause2 Suboptimal pH problem->cause2 cause3 High Concentration problem->cause3 cause4 Improper Mixing problem->cause4 sol4 Use Solubilizing Agents (e.g., Cyclodextrins, Liposomes) cause1->sol4 sol1 Optimize Buffer pH cause2->sol1 sol2 Lower Concentration cause3->sol2 sol3 Slow, Stirred Addition cause4->sol3

References

Strategies for enhancing Rimocidin production through precursor engineering

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on strategies to enhance Rimocidin production through precursor engineering.

Frequently Asked Questions (FAQs)

Q1: What are the primary precursors for this compound biosynthesis?

A1: The biosynthesis of this compound, a polyketide, primarily utilizes butyryl-CoA as a starter unit and malonyl-CoA as the main extender unit for the elongation of the polyketide chain.[1] An adequate supply of these precursors is therefore critical for high-yield production.

Q2: What is the most common bottleneck in precursor supply for this compound production?

A2: A common bottleneck is the limited intracellular availability of malonyl-CoA.[2][3] Malonyl-CoA is a central metabolite involved in various cellular processes, including fatty acid biosynthesis, which competes with polyketide synthesis for this precursor.[2]

Q3: What is a primary strategy to increase the intracellular concentration of malonyl-CoA?

A3: A primary and effective strategy is the overexpression of the acetyl-CoA carboxylase (ACC) enzyme.[4][5] ACC catalyzes the carboxylation of acetyl-CoA to form malonyl-CoA.[6] Overexpression of the acc gene has been shown to increase the intracellular pool of malonyl-CoA, leading to a subsequent increase in this compound production.[1][4]

Q4: Are there other genetic engineering strategies beyond precursor supply to enhance this compound production?

A4: Yes, other strategies include the manipulation of regulatory genes. For instance, overexpressing positive regulators of the this compound biosynthetic gene cluster, such as rimR2, can enhance production.[7] Conversely, knocking down or deleting negative regulators like NsdAsr may also lead to increased yields.[8] Additionally, techniques like reporter-guided mutant selection (RGMS) can be employed to screen for hyper-producing strains.[9][10]

Q5: Can fermentation media optimization improve precursor availability?

A5: Absolutely. The composition of the fermentation medium can significantly impact the availability of primary metabolites that serve as precursors. Optimizing carbon and nitrogen sources, as well as other micronutrients, can enhance the overall metabolic flux towards acetyl-CoA and subsequently malonyl-CoA.[11][12]

Troubleshooting Guides

Issue 1: Low this compound Titer Despite Overexpression of the Biosynthetic Gene Cluster
Possible Cause Troubleshooting Step Expected Outcome
Insufficient precursor supply (malonyl-CoA) 1. Overexpress the endogenous or a heterologous acetyl-CoA carboxylase (acc) gene. 2. Analyze the intracellular concentration of malonyl-CoA via LC-MS.Increased intracellular malonyl-CoA levels and a corresponding increase in this compound titer.[4]
Competition with fatty acid synthesis 1. Inhibit fatty acid synthase (FAS) using inhibitors like cerulenin (use with caution as it can affect cell growth).[2] 2. Downregulate key genes in the fatty acid biosynthesis pathway.Diversion of malonyl-CoA from fatty acid synthesis to this compound biosynthesis, leading to higher yields.
Negative regulation of the biosynthetic pathway 1. Identify and knock out or downregulate known negative regulators, such as NsdAsr.[8] 2. Perform transcriptomic analysis (RNA-seq) to identify potential unknown negative regulators.Increased transcription of the this compound biosynthetic genes and higher product yield.
Issue 2: Inconsistent or Low Yields After ACC Overexpression
Possible Cause Troubleshooting Step Expected Outcome
Suboptimal promoter for acc expression 1. Test a panel of promoters with varying strengths to drive acc overexpression. 2. Use a tunable or inducible promoter system to control the timing and level of ACC expression.Balanced expression of ACC that maximizes malonyl-CoA supply without causing a significant metabolic burden on the host.
Codon usage not optimized for the host 1. Synthesize a codon-optimized version of the acc gene for the expression host (Streptomyces rimosus).Improved translation efficiency of the ACC enzyme, leading to higher functional protein levels.
Metabolic burden from high ACC expression 1. Optimize the induction conditions (e.g., inducer concentration, timing of induction) if using an inducible promoter. 2. Co-express chaperones to assist with proper folding of the overexpressed ACC.Reduced stress on the host cell, leading to improved growth and more consistent this compound production.

Quantitative Data Summary

The following table summarizes the reported improvements in this compound production and related metrics from precursor engineering studies.

Engineering Strategy Host Strain Key Gene(s) Modified Metric Improvement Reference
Overexpression of Acetyl-CoA CarboxylaseStreptomyces rimosus M527accsrThis compound Yield34.0% increase (to 320.7 mg/L)[1][4]
Overexpression of Acetyl-CoA CarboxylaseStreptomyces rimosus M527accsrACC Enzymatic Activity1.0-fold higher[1][4]
Overexpression of Acetyl-CoA CarboxylaseStreptomyces rimosus M527accsrIntracellular Malonyl-CoA1.5-fold higher[1][4]
Overexpression of Positive RegulatorStreptomyces rimosus M527rimR2This compound Yield54.5% increase (to 320.2 mg/L)[7]
Reporter-Guided Mutant SelectionStreptomyces rimosus M527Mutant M527-pAN-S38This compound Yield44.1% increase (to 284.6 mg/L)[9]

Experimental Protocols

Protocol 1: Overexpression of Acetyl-CoA Carboxylase (accsr) in Streptomyces rimosus M527
  • Gene Amplification and Plasmid Construction:

    • Amplify the accsr gene from the genomic DNA of S. rimosus M527 using PCR with primers containing appropriate restriction sites.

    • Digest the PCR product and the expression vector (e.g., an integrative plasmid like pSET152 or a replicative plasmid) with the corresponding restriction enzymes.

    • Ligate the digested accsr gene into the vector under the control of a strong constitutive promoter (e.g., ermE*p).

    • Transform the ligation product into E. coli for plasmid propagation and sequence verification.

  • Transformation of S. rimosus:

    • Introduce the confirmed expression plasmid into S. rimosus M527 via intergeneric conjugation from an E. coli donor strain (e.g., ET12567/pUZ8002).

    • Select for exconjugants on a suitable medium containing antibiotics for both the plasmid and to counter-select the E. coli donor.

  • Verification of Recombinant Strains:

    • Confirm the presence of the integrated or replicating plasmid in the S. rimosus exconjugants by PCR using primers specific to the accsr gene or the vector backbone.

  • Fermentation and Analysis:

    • Inoculate the wild-type and recombinant S. rimosus strains into a seed medium and incubate for 2-3 days.

    • Transfer the seed culture to the production fermentation medium.

    • Incubate the production cultures for 7-10 days under appropriate conditions (e.g., 28°C, 220 rpm).

    • Harvest the fermentation broth at regular intervals and extract the this compound.

    • Quantify this compound production using HPLC analysis, typically with detection at 304 nm.[7]

Visualizations

Rimocidin_Biosynthesis_Pathway AcetylCoA Acetyl-CoA MalonylCoA Malonyl-CoA AcetylCoA->MalonylCoA Carboxylation PKS_Elongation PKS Elongation Modules MalonylCoA->PKS_Elongation Extender Unit FattyAcids Fatty Acid Biosynthesis MalonylCoA->FattyAcids Competing Pathway ButyrylCoA Butyryl-CoA (Starter Unit) PKS_Loading PKS Loading Module (rimA) ButyrylCoA->PKS_Loading Loading PKS_Loading->PKS_Elongation Chain Initiation Rimocidin_Backbone Polyketide Backbone PKS_Elongation->Rimocidin_Backbone Elongation This compound This compound Rimocidin_Backbone->this compound Post-PKS Modifications ACC Acetyl-CoA Carboxylase (ACC)

Caption: Metabolic pathway for this compound biosynthesis highlighting precursor supply.

ACC_Overexpression_Workflow Start Start: Amplify acc gene Construct Construct Expression Plasmid (e.g., pSET152-ermE*p-acc) Start->Construct TransformEcoli Transform E. coli & Verify Construct->TransformEcoli Conjugation Conjugate into S. rimosus TransformEcoli->Conjugation Select Select Recombinant Strains Conjugation->Select Ferment Fermentation & Culture Select->Ferment Analyze HPLC Analysis of this compound Ferment->Analyze Compare Compare Yield to Wild Type Analyze->Compare End End Compare->End

Caption: Experimental workflow for ACC overexpression to boost this compound production.

RGMS_Logic Promoter Promoter of rimA (P_rimA) (Key Biosynthetic Gene) Fusion Promoter-Reporter Fusion (P_rimA - neo) Promoter->Fusion Reporter Reporter Gene (e.g., neo) (Kanamycin Resistance) Reporter->Fusion Mutagenesis Random Mutagenesis (e.g., ARTP) Fusion->Mutagenesis Introduce into Host Selection High-Throughput Selection (High Kanamycin Concentration) Mutagenesis->Selection Screen Mutant Library Result Mutants with High P_rimA Activity => High this compound Production Selection->Result

Caption: Logical relationship in the Reporter-Guided Mutant Selection (RGMS) strategy.

References

Technical Support Center: Genetic Manipulation of Streptomyces for Improved Rimocidin Yield

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists working on the genetic manipulation of Streytomyces to enhance the production of the antifungal agent, Rimocidin.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for low this compound yield after genetic manipulation?

A1: Low this compound yield following genetic modification can stem from several factors:

  • Polar effects: Insertion of selection markers or other genetic elements can disrupt the expression of downstream genes within the this compound biosynthetic gene cluster (rim BGC).

  • Metabolic burden: Overexpression of heterologous genes or redirection of metabolic pathways can place a significant metabolic load on the host, leading to reduced growth and secondary metabolite production.

  • Inefficient precursor supply: The biosynthesis of this compound, a polyketide, is dependent on the availability of specific precursors like malonyl-CoA and butyryl-CoA. Insufficient supply of these building blocks can limit production.[1]

  • Complex regulatory networks: The expression of the rim BGC is controlled by a hierarchical network of regulators. Manipulating a single regulator may not be sufficient to significantly boost production.[2][3]

  • Instability of engineered strains: Genetically modified strains can sometimes be unstable, leading to loss of the desired phenotype over successive generations.

Q2: How can I confirm that my genetic modification in Streptomyces was successful?

A2: Confirmation of successful genetic modification in Streptomyces typically involves a combination of the following techniques:

  • PCR analysis: Use primers flanking the intended modification site to verify the insertion or deletion of the target DNA sequence.

  • Southern blotting: This technique can confirm the correct integration site and copy number of the inserted DNA.

  • DNA sequencing: Sequencing the modified genomic region provides the most definitive confirmation of the desired genetic change.

  • Reporter gene expression: If a reporter gene (e.g., gusA, neo) was used, its expression can be assayed to indirectly confirm the modification.[4][5]

  • qRT-PCR: Quantitative reverse transcription PCR can be used to measure the transcript levels of the target genes to confirm upregulation or downregulation.[4][5][6]

Q3: Are there any known pathway-specific regulators of the this compound biosynthetic gene cluster that can be targeted for overexpression?

A3: Yes, the this compound biosynthetic gene cluster contains pathway-specific regulatory genes. Overexpression of these activators is a common strategy to enhance the production of secondary metabolites.[2] While the specific names of all regulators for the rim cluster may not be fully elucidated in all strains, bioinformatic analysis of the sequenced gene cluster can help identify putative regulatory genes, often designated with "R" or "reg" in their name. Targeting these for overexpression is a promising approach.

Q4: What are the alternatives to genetic manipulation for increasing this compound yield?

A4: Besides direct genetic engineering, several other strategies can be employed to boost this compound production:

  • Culture condition optimization: Modifying media components, pH, temperature, and aeration can significantly impact secondary metabolite production.[7][8]

  • Elicitor addition: Introducing small molecules or microbial extracts (elicitors) can trigger the expression of otherwise silent or lowly expressed biosynthetic gene clusters. For instance, adding culture broth and biomass of Saccharomyces cerevisiae or Fusarium oxysporum f. sp. cucumerinum has been shown to increase this compound production.[1][6]

  • Ribosome engineering: Introducing mutations in ribosomal proteins can sometimes lead to increased antibiotic production.

  • Co-culturing: Growing Streptomyces with other microorganisms can induce the production of secondary metabolites as a defense mechanism.[3]

Troubleshooting Guides

Problem 1: Low or no this compound production after gene knockout/insertion.
Possible Cause Troubleshooting Step Expected Outcome
Polar effects on downstream genes Design knockout cassettes with promoter-containing resistance genes to drive expression of downstream genes. Alternatively, use markerless deletion methods.Restored expression of downstream genes and potentially restored or increased this compound production.
Incorrect gene annotation Re-analyze the genomic region to ensure the targeted gene's function is correctly assigned. Perform a BLAST search to find homologs with known functions.Confirmation of the target gene's role, preventing unintended disruption of essential pathways.
Metabolic imbalance Supplement the culture medium with precursors for this compound biosynthesis (e.g., fatty acids).[1]Increased availability of building blocks for the polyketide synthase, leading to higher yield.
Off-target mutations Sequence the genome of the mutant strain to check for unintended mutations, especially when using methods like CRISPR-Cas9.Identification of any off-target effects that might be responsible for the observed phenotype.
Problem 2: Inconsistent this compound yields between different mutant colonies.
Possible Cause Troubleshooting Step Expected Outcome
Genomic instability of the mutant Re-streak the mutant colonies multiple times and analyze their genetic integrity via PCR. Perform single-spore isolation to obtain a homogenous population.Selection of a stable mutant line with consistent this compound production.
Heterogeneous population after mutagenesis If random mutagenesis (e.g., UV, chemical) was used, screen a larger number of colonies to find high-producing and stable mutants.Isolation of superior mutants with the desired phenotype.
Variability in plasmid copy number (for overexpression) If using a replicative plasmid, perform qPCR to determine the plasmid copy number in different colonies.Correlation between plasmid copy number and this compound production, allowing for the selection of high-copy number clones.

Quantitative Data on this compound Yield Improvement

The following table summarizes the reported improvements in this compound production through various genetic and external manipulation strategies.

Strain Modification/Strategy Fold Increase in Yield Reference
Streptomyces rimosus M527Reporter-Guided Mutation Selection (RGMS) with ARTP mutagenesis (mutant M527-pAN-S38)~1.44-fold (from 197.5 mg/L to 284.6 mg/L)[4]
Streptomyces rimosus M527Reporter-Guided Mutation Selection (RGMS) with ARTP mutagenesis (mutant M527-pAN-S52)~1.38-fold (from 197.5 mg/L to 273.1 mg/L)[4]
Streptomyces rimosus M527Reporter-Guided Mutation Selection (RGMS) with ARTP mutagenesis (mutant M527-pAN-S34)~1.30-fold (from 197.5 mg/L to 256.2 mg/L)[4]
Streptomyces rimosus M527Addition of Saccharomyces cerevisiae culture broth and biomass (elicitor)~1.51-fold[1][6]
Streptomyces rimosus M527Addition of Fusarium oxysporum f. sp. cucumerinum culture broth and biomass (elicitor)~1.68-fold[1][6]

Experimental Protocols

Protocol 1: Reporter-Guided Mutation Selection (RGMS) for Improved this compound Production

This protocol is based on the work of Zhang et al. (2023) to enhance this compound production in S. rimosus.[4][5]

1. Construction of the Reporter Plasmid: a. Amplify the promoter region of a key gene in the this compound biosynthetic cluster (e.g., rimA, which encodes the loading module PKS) using PCR.[4] b. Amplify a reporter gene, such as the kanamycin resistance gene (neo).[4] c. Ligate the rimA promoter upstream of the neo gene in a suitable integrative plasmid vector for Streptomyces. d. Transform the resulting plasmid into E. coli for propagation and verification by sequencing.

2. Conjugation into Streptomyces rimosus: a. Introduce the verified reporter plasmid into an E. coli donor strain (e.g., ET12567/pUZ8002).[9] b. Perform intergeneric conjugation between the E. coli donor and S. rimosus spores on a suitable medium (e.g., MS agar). c. Overlay the plates with an appropriate antibiotic (e.g., nalidixic acid to kill E. coli and kanamycin to select for exconjugants) after a suitable incubation period. d. Isolate and verify the resulting S. rimosus exconjugants containing the integrated reporter plasmid by PCR.

3. Atmospheric and Room Temperature Plasma (ARTP) Mutagenesis: a. Prepare a spore suspension of the S. rimosus strain containing the reporter plasmid. b. Expose the spore suspension to ARTP for a predetermined duration to achieve a desired kill rate (e.g., 90%). c. Plate the mutagenized spores on a recovery medium and incubate.

4. Screening for High-Producing Mutants: a. Plate the recovered mutants on a medium containing a high concentration of the selective antibiotic (e.g., kanamycin). b. Select colonies that exhibit the highest resistance to the antibiotic, as this indicates increased expression from the rimA promoter. c. Cultivate the selected mutants in a production medium and quantify this compound yield using HPLC.

5. Verification of Enhanced Gene Expression: a. Extract RNA from the high-producing mutants and the parent strain. b. Perform quantitative RT-PCR (qRT-PCR) to measure the transcript levels of the neo reporter gene and key genes in the rim cluster.[4][5]

Protocol 2: CRISPR-Cas9 Mediated Gene Deletion in Streptomyces

This is a generalized protocol for gene deletion in Streptomyces using the CRISPR-Cas9 system.[10][11][12][13]

1. Design of the CRISPR-Cas9 Plasmid: a. Identify a 20-bp protospacer sequence in the target gene that is adjacent to a Protospacer Adjacent Motif (PAM) (typically NGG for S. pyogenes Cas9). b. Design and synthesize two oligonucleotides that, when annealed, will form a guide RNA (gRNA) targeting the chosen protospacer. c. Clone the annealed gRNA cassette into a CRISPR-Cas9 vector for Streptomyces that contains the cas9 gene and a selection marker. d. Design and amplify two homology arms (typically ~1-2 kb each) flanking the gene to be deleted. e. Clone the homology arms into the CRISPR-Cas9 plasmid.

2. Transformation into Streptomyces: a. Introduce the final CRISPR-Cas9 plasmid into Streptomyces via protoplast transformation or intergeneric conjugation from E. coli. b. Select for transformants using the appropriate antibiotic.

3. Induction of Cas9 Expression and Screening for Deletions: a. Induce the expression of the Cas9 nuclease (if under an inducible promoter). b. The Cas9 protein will be guided by the gRNA to create a double-strand break at the target site in the genome. c. The cell's homologous recombination repair mechanism will use the provided homology arms to repair the break, resulting in the deletion of the target gene. d. Screen colonies for the desired deletion by PCR using primers that flank the deleted region.

4. Curing of the CRISPR-Cas9 Plasmid: a. To remove the CRISPR-Cas9 plasmid, cultivate the confirmed mutant strain in a non-selective medium. If the plasmid is temperature-sensitive, incubate at a non-permissive temperature. b. Plate the culture to obtain single colonies and screen for the loss of the plasmid-associated antibiotic resistance.

Signaling Pathways and Experimental Workflows

experimental_workflow cluster_prep Plasmid Construction & Conjugation cluster_mutagenesis Mutagenesis & Screening cluster_verification Verification promoter Amplify rimA promoter plasmid Ligate into integrative plasmid promoter->plasmid reporter Amplify neo reporter gene reporter->plasmid ecoli Transform E. coli donor strain plasmid->ecoli conjugation Conjugate into S. rimosus ecoli->conjugation artp ARTP Mutagenesis of S. rimosus conjugation->artp selection Select for high Kanamycin resistance artp->selection fermentation Ferment selected mutants selection->fermentation qrtpcr qRT-PCR of rim genes selection->qrtpcr hplc Quantify this compound by HPLC fermentation->hplc

Caption: Experimental workflow for Reporter-Guided Mutation Selection (RGMS).

signaling_pathway global_reg Global Regulators (e.g., DasR, PhoP) pathway_reg Pathway-Specific Activator (e.g., RimR-like) global_reg->pathway_reg +/- rim_bgc This compound Biosynthetic Gene Cluster (rim BGC) pathway_reg->rim_bgc + This compound This compound rim_bgc->this compound precursors Primary Metabolism (Malonyl-CoA, Butyryl-CoA) precursors->rim_bgc

Caption: Simplified regulatory cascade for this compound production in Streptomyces.

References

Validation & Comparative

A Comparative Guide to the Antifungal Efficacy of Rimocidin and Amphotericin B

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the antifungal agents Rimocidin and Amphotericin B, focusing on their efficacy, mechanisms of action, and toxicity. While both are polyene macrolide antibiotics that target the fungal cell membrane, the available experimental data for Amphotericin B is extensive, covering a wide range of human pathogens. In contrast, current research on this compound's antifungal activity is primarily focused on plant-pathogenic fungi, with limited data available regarding its efficacy against human pathogens and its cytotoxicity in mammalian cells. This guide summarizes the existing data to offer a comparative perspective and highlight areas for future investigation.

Executive Summary

Amphotericin B has been a cornerstone of antifungal therapy for decades, demonstrating broad-spectrum activity against many clinically relevant fungi.[1] Its efficacy is well-documented, though its use is often limited by significant toxicity. This compound, also a polyene macrolide, has shown potent antifungal effects against various plant pathogens.[2] However, a direct comparison of their efficacy against human fungal pathogens is hampered by the current lack of published data for this compound in this context.

Antifungal Efficacy: A Comparative Analysis

The following tables summarize the available quantitative data on the in vitro antifungal activity of this compound and Amphotericin B. It is important to note that the data for this compound is limited to plant-pathogenic fungi.

Table 1: Minimum Inhibitory Concentration (MIC) Data

Antifungal AgentFungal SpeciesMIC Range (µg/mL)Reference
This compound A Colletotrichum coccodes1.25 - 2.5[2]
Cylindrocarpon destructans2.5 - 5[2]
Fusarium oxysporum5 - 10[2]
Botrytis cinerea1.25 - 2.5[2]
Amphotericin B Candida albicans0.0625 - 4[3]
Candida parapsilosis0.0625 - 4[3]
Candida tropicalis0.0625 - 4[3]
Aspergillus fumigatus0.03 - >16[4]
Cryptococcus neoformans0.03 - 1.0[4]
Histoplasma capsulatum0.03 - 1.0[4]

Table 2: Cytotoxicity Data

Antifungal AgentCell LineIC50 (µg/mL)Reference
This compound Human cell linesData not available
Amphotericin B Osteoblasts> 100 (lethal)[5]
Fibroblasts> 100 (lethal)[5]
Human osteoblast-like cellsSublethal cytotoxicity at 5-10[5]

Mechanism of Action

Both this compound and Amphotericin B are polyene macrolides that function by binding to ergosterol, a primary sterol in the fungal cell membrane.[2][4] This binding disrupts the membrane's integrity, leading to the formation of pores or channels. The subsequent leakage of intracellular ions and small molecules ultimately results in fungal cell death.

Mechanism of Action of Polyene Antifungals cluster_membrane Fungal Cell Membrane Ergosterol Ergosterol Pore Pore Formation Ergosterol->Pore Induces Phospholipid Phospholipid Bilayer Polyene Polyene Antifungal (this compound / Amphotericin B) Polyene->Ergosterol Binds to Leakage Ion Leakage (K+, Na+, H+, Cl-) Pore->Leakage Causes Death Fungal Cell Death Leakage->Death Leads to

Figure 1: Generalized mechanism of action for polyene antifungals.

While the primary mechanism is shared, Amphotericin B is also known to induce oxidative stress within fungal cells and can stimulate phagocytic cells, aiding in the clearance of the infection.[1] Furthermore, Amphotericin B has been shown to interact with Toll-like receptors (TLRs) on immune cells, which can trigger an inflammatory response.

Amphotericin B Signaling via Toll-Like Receptors AmB Amphotericin B TLR2_CD14 TLR2/CD14 Complex AmB->TLR2_CD14 Binds to MyD88 MyD88 TLR2_CD14->MyD88 Recruits NFkB NF-κB Activation MyD88->NFkB Activates Cytokines Pro-inflammatory Cytokine Release (e.g., TNF-α, IL-1β) NFkB->Cytokines Induces

Figure 2: Amphotericin B-induced inflammatory cytokine release.

Experimental Protocols

The determination of antifungal efficacy relies on standardized experimental protocols. The following methodologies are based on guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Method)

This method is used to determine the lowest concentration of an antifungal agent that inhibits the visible growth of a microorganism.

Workflow for MIC Determination start Start prep_inoculum Prepare Fungal Inoculum (Standardized Concentration) start->prep_inoculum inoculate Inoculate Microtiter Plate Wells with Fungal Suspension and Drug Dilutions prep_inoculum->inoculate prep_dilutions Prepare Serial Dilutions of Antifungal Agent prep_dilutions->inoculate incubate Incubate at 35-37°C for 24-48 hours inoculate->incubate read_mic Read MIC (Lowest concentration with no visible growth) incubate->read_mic end End read_mic->end

Figure 3: Standard workflow for determining the Minimum Inhibitory Concentration.

Detailed Steps:

  • Inoculum Preparation: Fungal isolates are cultured on appropriate agar plates. Colonies are then suspended in sterile saline or water to a standardized turbidity, corresponding to a specific cell concentration (e.g., 0.5 McFarland standard). This suspension is further diluted in the test medium to achieve the final desired inoculum concentration.

  • Antifungal Agent Preparation: A stock solution of the antifungal agent is prepared in a suitable solvent (e.g., DMSO). Serial twofold dilutions of the drug are then made in a 96-well microtiter plate using a standardized growth medium, such as RPMI-1640.

  • Inoculation: Each well of the microtiter plate is inoculated with the standardized fungal suspension. A growth control well (no drug) and a sterility control well (no inoculum) are included.

  • Incubation: The microtiter plates are incubated at a controlled temperature (typically 35°C or 37°C) for a specified period (usually 24 to 48 hours).

  • MIC Reading: The MIC is determined as the lowest concentration of the antifungal agent at which there is no visible growth of the fungus. This can be assessed visually or with a spectrophotometer.

Minimum Fungicidal Concentration (MFC) Determination

The MFC is the lowest concentration of an antifungal agent that kills a particular fungus.

Detailed Steps:

  • Perform MIC Test: An MIC test is performed as described above.

  • Subculturing: Following the incubation period for the MIC test, a small, standardized volume from each well that shows no visible growth is subcultured onto an agar plate that does not contain any antifungal agent.

  • Incubation: The agar plates are incubated at an appropriate temperature and for a sufficient time to allow for the growth of any surviving fungal cells.

  • MFC Reading: The MFC is the lowest concentration of the antifungal agent from the original MIC test that results in no fungal growth or a significant reduction in the number of colony-forming units (e.g., ≥99.9% killing) on the subculture plates.

Conclusion

Amphotericin B remains a potent, broad-spectrum antifungal agent with well-characterized efficacy and toxicity profiles. Its mechanism of action is understood to involve direct interaction with ergosterol and modulation of the host immune response. This compound, while also a polyene macrolide with a similar primary mechanism of action, has predominantly been studied in the context of agricultural applications. The current body of scientific literature lacks sufficient data on its efficacy against human fungal pathogens and its toxicity to mammalian cells. Therefore, while this compound shows promise as an antifungal compound, further extensive research, including in vitro susceptibility testing against a panel of clinically relevant fungi and comprehensive in vivo toxicity and efficacy studies, is imperative to ascertain its potential as a therapeutic agent for human fungal infections. This guide underscores the need for such investigations to enable a more direct and clinically meaningful comparison with established antifungals like Amphotericin B.

References

Rimocidin versus Nystatin: a comparative analysis of antifungal activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the antifungal agents Rimocidin and Nystatin, focusing on their mechanisms of action, antifungal activity supported by available experimental data, and the methodologies used for their evaluation.

Introduction

Both this compound and Nystatin belong to the polyene macrolide class of antifungals, a group of potent agents known for their broad-spectrum activity. Nystatin, discovered in 1950, is a well-established antifungal used primarily for the topical treatment of Candida infections. This compound, also a polyene macrolide, has been recognized for its significant antifungal properties, particularly against a range of plant-pathogenic fungi. This comparison aims to provide a comprehensive overview of their antifungal characteristics to aid in research and development.

Mechanism of Action

This compound and Nystatin share a common mechanism of action characteristic of polyene antifungals. They exhibit a high affinity for ergosterol, the primary sterol component of fungal cell membranes.

The key steps in their mechanism are:

  • Binding to Ergosterol: The polyene molecule binds to ergosterol within the fungal cell membrane.

  • Pore Formation: This binding leads to the formation of pores or channels in the membrane.

  • Increased Permeability: The pores disrupt the osmotic integrity of the membrane, causing leakage of essential intracellular components, such as ions (K+) and small organic molecules.

  • Cell Death: The loss of these vital components ultimately leads to fungal cell death.

This mechanism of action, which involves the physical disruption of the cell membrane, is illustrated in the following diagram.

Mechanism of Action of Polyene Antifungals Polyene Polyene Antifungal (this compound/Nystatin) Ergosterol Ergosterol Polyene->Ergosterol Binds to Pore Pore Formation Polyene->Pore FungalMembrane Fungal Cell Membrane Ergosterol->FungalMembrane Component of FungalMembrane->Pore Leakage Leakage of Intracellular Components (e.g., K+) Pore->Leakage Death Fungal Cell Death Leakage->Death

Caption: Mechanism of polyene antifungal action.

Comparative Antifungal Activity

Quantitative data on the antifungal activity of this compound against human pathogenic fungi are limited in publicly available literature. The majority of studies have focused on its efficacy against plant-pathogenic fungi. In contrast, Nystatin has been extensively studied against a wide range of human fungal pathogens.

Data Presentation

The following tables summarize the available Minimum Inhibitory Concentration (MIC) data for Nystatin against various Candida species. A comprehensive table for this compound against the same species cannot be provided due to the lack of available data.

Table 1: Minimum Inhibitory Concentration (MIC) of Nystatin against Candida Species

Fungal SpeciesMIC Range (µg/mL)MIC50 (µg/mL)MIC90 (µg/mL)
Candida albicans0.125 - 1612
Candida glabrata0.25 - 1624
Candida parapsilosis0.25 - 812
Candida tropicalis0.125 - 812
Candida krusei0.5 - 1648

Note: MIC values can vary depending on the testing methodology and specific strains.

This compound Antifungal Activity:

Experimental Protocols

The determination of antifungal activity is crucial for comparing the efficacy of different compounds. The following sections detail the standard methodologies used for in vitro antifungal susceptibility testing.

Broth Microdilution Method for MIC Determination

This is a standardized method for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent.

Protocol:

  • Preparation of Antifungal Stock Solution: Dissolve the antifungal agent (Nystatin or this compound) in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.

  • Serial Dilutions: Perform serial twofold dilutions of the stock solution in a 96-well microtiter plate using a liquid growth medium (e.g., RPMI-1640).

  • Inoculum Preparation: Prepare a standardized suspension of the fungal isolate to be tested.

  • Inoculation: Add the fungal inoculum to each well of the microtiter plate containing the diluted antifungal agent.

  • Incubation: Incubate the plates at a controlled temperature (e.g., 35°C) for a specified period (e.g., 24-48 hours).

  • MIC Determination: The MIC is the lowest concentration of the antifungal agent that prevents visible growth of the fungus.

Broth Microdilution Workflow for MIC Determination cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Stock Antifungal Stock Solution Dilutions Serial Dilutions in Microtiter Plate Stock->Dilutions Inoculation Inoculation of Microtiter Plate Dilutions->Inoculation Inoculum Standardized Fungal Inoculum Inoculum->Inoculation Incubation Incubation (e.g., 35°C, 24-48h) Inoculation->Incubation MIC MIC Determination (Visual or Spectrophotometric) Incubation->MIC Adenylate Kinase (AK) Cell Lysis Assay Workflow FungalCulture Fungal Culture Treatment Add Microbial Culture Extract FungalCulture->Treatment Incubation Incubation Treatment->Incubation Supernatant Collect Supernatant Incubation->Supernatant AK_Assay Measure AK Activity Supernatant->AK_Assay Result Increased AK Activity = Cell Lysis AK_Assay->Result

References

Antifungal Spectrum Showdown: Rimocidin in the Ring with Polyene Macrolide Veterans

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the ever-evolving landscape of antifungal research, a comprehensive understanding of the comparative efficacy of different agents is paramount for the development of novel therapeutic strategies. This guide provides a detailed comparison of the antifungal spectrum of Rimocidin against established polyene macrolides: Amphotericin B, Nystatin, and Natamycin. This report is tailored for researchers, scientists, and drug development professionals, offering a synthesis of available data, detailed experimental protocols, and visual representations of key biological and experimental processes.

Executive Summary

Polyene macrolides represent a critical class of antifungal agents that act by disrupting the fungal cell membrane. While Amphotericin B, Nystatin, and Natamycin have been extensively studied and are used in clinical and agricultural settings, the antifungal spectrum of this compound, another member of this class, is less characterized against human pathogens. This guide consolidates the available in vitro susceptibility data for these compounds against key fungal species, outlines the standardized methodologies for determining antifungal activity, and illustrates the fundamental mechanism of action shared by these molecules.

Comparative Antifungal Spectrum: A Quantitative Overview

The in vitro activity of antifungal agents is commonly quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a drug that prevents visible growth of a microorganism. The following tables summarize the reported MIC ranges for Amphotericin B, Nystatin, and Natamycin against clinically significant fungal pathogens.

It is important to note that comprehensive MIC data for this compound against these specific human pathogenic fungi is not widely available in the public domain. The majority of existing research on this compound focuses on its efficacy against plant-pathogenic fungi, where it has demonstrated broad-spectrum activity.[1][2] Further research is required to fully elucidate its potential against human fungal infections.

Table 1: Minimum Inhibitory Concentration (MIC) of Polyene Macrolides against Candida albicans

Antifungal AgentMIC Range (µg/mL)MIC50 (µg/mL)MIC90 (µg/mL)
Amphotericin B0.03 - 20.51
Nystatin0.625 - 1.251.251.25
Natamycin0.5 - 324-

Table 2: Minimum Inhibitory Concentration (MIC) of Polyene Macrolides against Aspergillus fumigatus

Antifungal AgentMIC Range (µg/mL)MIC50 (µg/mL)MIC90 (µg/mL)
Amphotericin B0.125 - 812
Nystatin---
Natamycin1 - 644-

Table 3: Minimum Inhibitory Concentration (MIC) of Polyene Macrolides against Cryptococcus neoformans

Antifungal AgentMIC Range (µg/mL)MIC50 (µg/mL)MIC90 (µg/mL)
Amphotericin B0.12 - 10.25 - 0.51
Nystatin---
Natamycin---

Note: MIC values can vary depending on the specific strain and the testing methodology used. The data presented is a synthesis from multiple sources. MIC50 and MIC90 represent the concentrations at which 50% and 90% of isolates are inhibited, respectively. A hyphen (-) indicates that sufficient data was not available.

Mechanism of Action: The Polyene Assault on the Fungal Membrane

Polyene macrolides share a common mechanism of action that targets the integrity of the fungal cell membrane. Their fungicidal effect is primarily due to their high affinity for ergosterol, a sterol component unique to fungal cell membranes. This interaction leads to the formation of pores or channels in the membrane, disrupting its selective permeability. The subsequent leakage of essential intracellular ions and molecules ultimately results in fungal cell death.

Polyene_Mechanism General Mechanism of Action of Polyene Macrolides cluster_membrane Polyene Polyene Macrolide Ergosterol Ergosterol Polyene->Ergosterol Binds to Pore Pore Formation Ergosterol->Pore Induces Membrane Fungal Cell Membrane Leakage Ion & Solute Leakage (K+, Na+, etc.) Pore->Leakage Causes Death Fungal Cell Death Leakage->Death Leads to

Caption: Polyene macrolides bind to ergosterol in the fungal cell membrane, leading to pore formation and cell death.

Experimental Protocols: Determining Antifungal Susceptibility

The determination of Minimum Inhibitory Concentrations (MICs) is a cornerstone of antifungal research. Standardized protocols developed by organizations such as the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) ensure the reproducibility and comparability of results.

Broth Microdilution Method (Based on CLSI M27-A3/M27-S4)

This method is a widely accepted standard for determining the MIC of antifungal agents against yeasts.

  • Inoculum Preparation:

    • Fungal isolates are cultured on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) for 24-48 hours.

    • A suspension of the fungal colonies is prepared in sterile saline or water.

    • The turbidity of the suspension is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-5 x 106 CFU/mL.

    • The standardized inoculum is then further diluted in RPMI-1640 medium to achieve a final concentration of 0.5-2.5 x 103 CFU/mL in the test wells.

  • Antifungal Agent Preparation:

    • A stock solution of the antifungal agent is prepared in a suitable solvent (e.g., dimethyl sulfoxide - DMSO).

    • Serial twofold dilutions of the antifungal agent are prepared in RPMI-1640 medium in a 96-well microtiter plate.

  • Inoculation and Incubation:

    • Each well of the microtiter plate containing the diluted antifungal agent is inoculated with the prepared fungal suspension.

    • A growth control well (containing no antifungal agent) and a sterility control well (containing no inoculum) are included.

    • The plates are incubated at 35°C for 24-48 hours.

  • MIC Determination:

    • The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% reduction in turbidity) compared to the growth control. For fungicidal agents like polyenes, a complete inhibition of visible growth is often used as the endpoint.

MIC_Workflow Experimental Workflow for MIC Determination cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Fungal_Culture Fungal Isolate Culture Inoculum_Prep Inoculum Preparation & Standardization (0.5 McFarland) Fungal_Culture->Inoculum_Prep Inoculation Inoculation of Microtiter Plate Inoculum_Prep->Inoculation Antifungal_Stock Antifungal Stock Solution Serial_Dilution Serial Dilution of Antifungal Antifungal_Stock->Serial_Dilution Serial_Dilution->Inoculation Incubation Incubation (35°C, 24-48h) Inoculation->Incubation Visual_Reading Visual or Spectrophotometric Reading of Growth Incubation->Visual_Reading MIC_Determination MIC Determination Visual_Reading->MIC_Determination

Caption: A typical workflow for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent.

Conclusion

This comparative guide highlights the potent and broad-spectrum antifungal activity of established polyene macrolides like Amphotericin B, Nystatin, and Natamycin against key human fungal pathogens. While this compound is a recognized member of this class with demonstrated efficacy against phytopathogenic fungi, a clear data gap exists regarding its in vitro activity against clinically relevant species. This underscores the need for further research to fully characterize the antifungal spectrum of this compound and to explore its potential as a therapeutic agent for human mycoses. The standardized protocols and the fundamental mechanism of action detailed herein provide a foundational framework for such future investigations.

References

Validation of Rimocidin's Antifungal Activity Against Reference Fungal Strains: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the antifungal activity of Rimocidin against key reference fungal strains. Due to the limited availability of publicly accessible Minimum Inhibitory Concentration (MIC) data for this compound against medically important fungi, this guide utilizes representative hypothetical data to illustrate its potential efficacy in comparison to established antifungal agents, Amphotericin B and Fluconazole. The experimental protocols provided are based on standardized methodologies to ensure reproducibility and accuracy in antifungal susceptibility testing.

Comparative Antifungal Activity

The in vitro antifungal efficacy of this compound, Amphotericin B, and Fluconazole was evaluated against a panel of clinically relevant yeast and mold reference strains. The Minimum Inhibitory Concentration (MIC), the lowest concentration of an antifungal agent that inhibits the visible growth of a microorganism, was determined for each compound.

Table 1: Comparative In Vitro Antifungal Susceptibility (MIC in µg/mL)

Fungal StrainThis compound (Hypothetical MIC)Amphotericin B (Reference MIC Range)Fluconazole (Reference MIC Range)
Candida albicans ATCC 9002810.25 - 10.25 - 1
Candida glabrata ATCC 9003020.5 - 28 - 32
Candida parapsilosis ATCC 2201910.125 - 11 - 4
Candida krusei ATCC 625840.5 - 216 - 64
Aspergillus fumigatus ATCC 20430520.5 - 2>64
Aspergillus flavus ATCC 20430420.5 - 2>64
Aspergillus niger ATCC 1640441 - 4>64

Note: The MIC values for this compound are presented as hypothetical for illustrative purposes. The reference MIC ranges for Amphotericin B and Fluconazole are compiled from various studies and may exhibit variability based on specific testing conditions.

Experimental Protocols

The determination of antifungal susceptibility was performed following the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).

Antifungal Susceptibility Testing of Yeasts (Modified from CLSI M27)

This method is employed for determining the MIC of antifungal agents against yeast isolates such as Candida species.

  • Inoculum Preparation: Yeast isolates are cultured on Sabouraud Dextrose Agar (SDA) at 35°C for 24 hours. A suspension is prepared in sterile saline and adjusted to a 0.5 McFarland turbidity standard, which corresponds to approximately 1-5 x 10^6 CFU/mL. This suspension is further diluted in RPMI 1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL.

  • Antifungal Agent Preparation: A stock solution of the antifungal agent is prepared in a suitable solvent (e.g., DMSO). Serial twofold dilutions are then made in RPMI 1640 medium in a 96-well microtiter plate to achieve the desired concentration range.

  • Incubation: Each well of the microtiter plate is inoculated with the prepared yeast suspension. The plates are incubated at 35°C for 24-48 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the antifungal agent at which there is a significant inhibition of growth (typically ≥50% reduction in turbidity) compared to the growth control well (containing no antifungal agent).

Antifungal Susceptibility Testing of Filamentous Fungi (Modified from CLSI M38)

This protocol is utilized for determining the MIC of antifungal agents against molds like Aspergillus species.

  • Inoculum Preparation: Molds are grown on Potato Dextrose Agar (PDA) at 35°C for 5-7 days until adequate sporulation is observed. Spores are harvested by flooding the agar surface with sterile saline containing a wetting agent (e.g., Tween 80). The resulting spore suspension is adjusted to a specific optical density, and then diluted in RPMI 1640 medium to obtain a final inoculum concentration of 0.4-5 x 10^4 CFU/mL.

  • Antifungal Agent Preparation: Similar to the yeast protocol, a stock solution of the antifungal agent is prepared and serially diluted in RPMI 1640 medium within a 96-well microtiter plate.

  • Incubation: The wells are inoculated with the prepared mold spore suspension and incubated at 35°C for 48-72 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the antifungal agent that causes complete (100%) inhibition of growth as observed visually.

Visualizing Experimental Processes and Mechanisms

To better illustrate the methodologies and the underlying mechanism of action, the following diagrams are provided.

Antifungal_Susceptibility_Testing_Workflow cluster_prep Preparation cluster_testing Testing cluster_analysis Analysis Fungal_Culture Fungal Culture (Yeast or Mold) Inoculum_Prep Inoculum Preparation Fungal_Culture->Inoculum_Prep Inoculation Inoculation of Microtiter Plate Inoculum_Prep->Inoculation Antifungal_Dilution Serial Dilution of Antifungal Agent Antifungal_Dilution->Inoculation Incubation Incubation Inoculation->Incubation MIC_Reading MIC Reading (Visual/Spectrophotometric) Incubation->MIC_Reading Data_Analysis Data Analysis and Interpretation MIC_Reading->Data_Analysis

Experimental workflow for antifungal susceptibility testing.

This compound is a polyene macrolide antibiotic.[1] The mechanism of action for polyene antifungals involves the disruption of the fungal cell membrane.

Polyene_Antifungal_Mechanism cluster_membrane Fungal Cell Membrane Ergosterol Ergosterol Pore_Formation Pore Formation Ergosterol->Pore_Formation Induces Phospholipid Phospholipid Bilayer This compound This compound (Polyene Antifungal) This compound->Ergosterol Binds to Ion_Leakage Ion Leakage (K+, Na+, H+) Pore_Formation->Ion_Leakage Causes Cell_Death Fungal Cell Death Ion_Leakage->Cell_Death Leads to

Mechanism of action of polyene antifungal agents like this compound.

References

Synergistic Antifungal Effects of Rimocidin and Other Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the potential synergistic effects of Rimocidin, a polyene macrolide antifungal agent, with other classes of antifungal compounds. Due to a lack of extensive research on this compound combination therapies, this guide draws upon experimental data from analogous polyenes, such as amphotericin B and nystatin, to illustrate the potential for synergistic interactions. The information presented herein is intended to provide a foundational understanding and framework for future research into this compound-based combination therapies.

Introduction to this compound and Antifungal Synergy

This compound is a polyene macrolide antibiotic that exhibits broad-spectrum antifungal activity. Like other polyenes, its primary mechanism of action involves binding to ergosterol, a key component of the fungal cell membrane. This interaction disrupts membrane integrity, leading to the leakage of cellular contents and ultimately, fungal cell death.

Antifungal synergy, the interaction of two or more drugs to produce a combined effect greater than the sum of their individual effects, is a promising strategy to combat fungal infections. This approach can lead to enhanced efficacy, reduced drug dosages, minimized toxicity, and a lower likelihood of developing drug resistance. Given this compound's mechanism of action, it is a prime candidate for synergistic combinations with antifungal agents that target different cellular pathways.

Potential Synergistic Combinations with this compound

Based on the mechanisms of action of major antifungal drug classes, two primary groups of compounds hold significant potential for synergistic activity with this compound: azoles and echinocandins .

This compound and Azoles

Azole antifungals, such as fluconazole and voriconazole, inhibit the enzyme lanosterol 14-α-demethylase, which is crucial for the biosynthesis of ergosterol. By depleting ergosterol in the fungal cell membrane, azoles create a cellular environment where the action of polyenes like this compound could be potentiated. The disruption of the cell membrane by this compound can, in turn, facilitate the entry of azoles into the fungal cell, enhancing their efficacy.

This compound and Echinocandins

Echinocandins, such as caspofungin and micafungin, target the synthesis of β-(1,3)-D-glucan, an essential component of the fungal cell wall. The weakening of the cell wall by echinocandins can compromise the overall structural integrity of the fungal cell, making the cell membrane more accessible and susceptible to the disruptive action of this compound.

Quantitative Data on Polyene Synergistic Effects

While specific data for this compound is limited, studies on other polyenes provide valuable insights into potential synergistic interactions. The following tables summarize quantitative data from in vitro studies on the combination of amphotericin B and nystatin with azoles and echinocandins, primarily using the checkerboard method to determine the Fractional Inhibitory Concentration Index (FICI). A FICI of ≤ 0.5 is indicative of synergy.

Table 1: Synergistic Effects of Polyenes with Azoles (Illustrative Data)

PolyeneAzoleFungal SpeciesFICI RangeReference
Amphotericin BFluconazoleCandida albicans0.25 - 1.0[1]
Amphotericin BVoriconazoleAspergillus fumigatus0.20 - 0.52[2]
NystatinVoriconazoleAspergillus terreusIndifferent[3]
Amphotericin BItraconazoleCandida albicans0.375 - 1.0

Table 2: Synergistic Effects of Polyenes with Echinocandins (Illustrative Data)

PolyeneEchinocandinFungal SpeciesFICI RangeReference
Amphotericin BCaspofunginCandida albicans0.75[1]
Amphotericin BCaspofunginCandida parapsilosis>0.5 - ≤4.0 (Indifferent)[4]
Amphotericin BMicafunginScedosporium apiospermumSynergy in 31.6% of isolates[5]
Nystatin-IntralipidCaspofunginAspergillus terreusSynergy in 50% of isolates[3]

Experimental Protocols

Checkerboard Assay for Antifungal Synergy

The checkerboard method is a widely used in vitro technique to assess the interaction between two antimicrobial agents.

Protocol:

  • Preparation of Antifungal Agents: Stock solutions of each antifungal agent are prepared and serially diluted in a liquid growth medium (e.g., RPMI 1640) to obtain a range of concentrations.

  • Plate Setup: A 96-well microtiter plate is used. Drug A is serially diluted along the rows, and Drug B is serially diluted along the columns. This creates a matrix of wells containing various combinations of the two drugs. Control wells containing each drug alone, as well as a drug-free growth control, are included.

  • Inoculation: Each well is inoculated with a standardized suspension of the fungal isolate to be tested.

  • Incubation: The plate is incubated at an appropriate temperature (e.g., 35°C) for a specified period (e.g., 24-48 hours).

  • Reading Results: The minimum inhibitory concentration (MIC) of each drug alone and in combination is determined by visual inspection or spectrophotometric reading of fungal growth.

  • FICI Calculation: The Fractional Inhibitory Concentration Index (FICI) is calculated using the following formula: FICI = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone)

    • Synergy: FICI ≤ 0.5

    • Indifference (Additive): 0.5 < FICI ≤ 4.0

    • Antagonism: FICI > 4.0

Time-Kill Curve Analysis

Time-kill assays provide a dynamic assessment of the antifungal effect of drug combinations over time.

Protocol:

  • Preparation: Fungal cultures are grown to a specific phase (e.g., logarithmic phase) and then diluted to a standardized starting inoculum in a liquid growth medium.

  • Drug Exposure: The fungal suspension is exposed to the antifungal agents alone and in combination at specific concentrations (e.g., multiples of the MIC). A drug-free control is also included.

  • Sampling: Aliquots are removed from each culture at various time points (e.g., 0, 2, 4, 8, 12, 24 hours).

  • Viable Cell Counting: The number of viable fungal cells in each aliquot is determined by plating serial dilutions onto agar plates and counting the resulting colonies (colony-forming units, CFU/mL).

  • Data Analysis: The results are plotted as log10 CFU/mL versus time.

    • Synergy: A ≥ 2-log10 decrease in CFU/mL with the combination compared to the most active single agent.

    • Indifference: A < 2-log10 change in CFU/mL with the combination compared to the most active single agent.

    • Antagonism: A ≥ 2-log10 increase in CFU/mL with the combination compared to the least active single agent.

Signaling Pathways and Mechanisms of Action

Understanding the cellular pathways targeted by different antifungal agents is crucial for predicting and interpreting synergistic interactions.

Antifungal_Mechanisms cluster_polyenes Polyenes (e.g., this compound) cluster_azoles Azoles cluster_echinocandins Echinocandins cluster_fungal_cell Fungal Cell This compound This compound Ergosterol Ergosterol This compound->Ergosterol Binds to Azoles Azoles Ergosterol_Pathway Ergosterol Biosynthesis (Lanosterol 14-α-demethylase) Azoles->Ergosterol_Pathway Inhibits Echinocandins Echinocandins Beta_Glucan_Pathway β-(1,3)-D-Glucan Synthase Echinocandins->Beta_Glucan_Pathway Inhibits Cell_Membrane Cell Membrane Ergosterol->Cell_Membrane Component of Ergosterol_Pathway->Ergosterol Synthesizes CWI_Pathway Cell Wall Integrity (CWI) Pathway Cell_Membrane->CWI_Pathway Stress signals activate Beta_Glucan β-(1,3)-D-Glucan Cell_Wall Cell Wall Beta_Glucan->Cell_Wall Component of Beta_Glucan_Pathway->Beta_Glucan Synthesizes Cell_Wall->CWI_Pathway Stress signals activate

Caption: Mechanisms of action of major antifungal classes.

The above diagram illustrates the distinct targets of polyenes, azoles, and echinocandins within the fungal cell. This compound directly targets ergosterol in the cell membrane. Azoles inhibit a key enzyme in the ergosterol biosynthesis pathway, while echinocandins disrupt the synthesis of β-(1,3)-D-glucan, a critical component of the cell wall. Stress on the cell wall or membrane can activate the Cell Wall Integrity (CWI) signaling pathway, a compensatory response in fungi.

Experimental Workflow for Synergy Assessment

A typical workflow for assessing the synergistic potential of this compound with other antifungal compounds is outlined below.

Synergy_Workflow cluster_workflow Experimental Workflow start Select Fungal Isolates and Antifungal Compounds mic Determine Minimum Inhibitory Concentration (MIC) of each drug start->mic checkerboard Perform Checkerboard Assay mic->checkerboard fici Calculate Fractional Inhibitory Concentration Index (FICI) checkerboard->fici time_kill Conduct Time-Kill Curve Analysis fici->time_kill Confirm Synergy interpretation Interpret Results and Assess Potential for Synergy fici->interpretation data_analysis Analyze Time-Kill Data (Synergy, Indifference, Antagonism) time_kill->data_analysis data_analysis->interpretation

Caption: A standard workflow for in vitro antifungal synergy testing.

Conclusion and Future Directions

While direct experimental evidence for the synergistic effects of this compound is currently lacking, the data from other polyene antifungals strongly suggest a high potential for synergistic interactions with both azoles and echinocandins. The disruption of the fungal cell membrane by this compound is a key mechanism that can be exploited to enhance the efficacy of other antifungal agents.

Future research should focus on conducting in vitro and in vivo studies to specifically evaluate the synergistic activity of this compound with a range of clinically relevant antifungal compounds. Such studies are essential to validate the promising potential of this compound in combination therapies and to pave the way for novel and more effective treatment strategies for fungal infections. This guide serves as a foundational resource to inform and encourage these much-needed investigations.

References

Rimocidin's Potential: A Comparative Analysis of Polyene Efficacy Against Azole-Resistant Fungal Strains

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The rise of azole-resistant fungal infections presents a formidable challenge to global health, necessitating a critical evaluation of alternative and existing antifungal agents. This guide provides a comparative analysis of the polyene antibiotic Rimocidin and its class against azole-resistant fungal strains. While direct experimental data on this compound's efficacy against clinically relevant, azole-resistant human fungal pathogens is notably scarce in current literature, this guide leverages data from the broader polyene class, primarily Amphotericin B, to offer a comparative perspective.

Executive Summary

This compound, a polyene macrolide antibiotic produced by Streptomyces rimosus, belongs to the same structural class as Amphotericin B, a cornerstone in the treatment of severe fungal infections.[1][2] Polyenes exhibit a distinct mechanism of action from azoles, directly targeting ergosterol in the fungal cell membrane to form pores, leading to cell death.[3] This fundamental difference in their mode of action suggests that polyenes should retain activity against fungal strains that have developed resistance to azoles through common mechanisms such as alterations in the ERG11 gene or overexpression of efflux pumps.[3][4]

This guide will delve into the mechanisms of azole resistance, the contrasting mode of action of polyenes, and present available comparative data on the in vitro efficacy of polyenes against azole-resistant fungal isolates.

Understanding Azole Resistance

Azole antifungals, such as fluconazole and itraconazole, function by inhibiting the enzyme lanosterol 14α-demethylase, encoded by the ERG11 gene, which is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[4] Resistance to azoles can emerge through several key mechanisms:

  • Target Site Modification: Point mutations in the ERG11 gene can alter the structure of the target enzyme, reducing its binding affinity for azole drugs.

  • Overexpression of ERG11: Increased production of the target enzyme can titrate the drug, requiring higher concentrations to achieve an inhibitory effect.

  • Efflux Pump Overexpression: Fungal cells can actively transport azole drugs out of the cell through the overexpression of ATP-binding cassette (ABC) and major facilitator superfamily (MFS) transporters.[4]

AzoleResistanceMechanisms

The Polyene Alternative: A Different Mode of Action

In contrast to azoles, polyenes like this compound and Amphotericin B have a fungicidal mechanism of action that is generally unaffected by the common modes of azole resistance. They physically bind to ergosterol in the fungal cell membrane, forming pores that disrupt membrane integrity, leading to the leakage of intracellular contents and ultimately cell death.[3]

PolyeneMechanism

Comparative Efficacy Data

While specific data for this compound against azole-resistant human pathogens is lacking, studies on Amphotericin B demonstrate the potential of the polyene class. The following tables summarize Minimum Inhibitory Concentration (MIC) data for Amphotericin B against azole-susceptible and azole-resistant Candida species. A lower MIC value indicates greater potency.

Fungal Strain Antifungal Agent MIC Range (µg/mL) Reference
Fluconazole-Susceptible Candida albicansFluconazole0.25 - 2.0[5]
Amphotericin B0.125 - 1.0[6][7]
Fluconazole-Resistant Candida albicansFluconazole≥ 64[6][8]
Amphotericin B0.125 - 0.25[6][8]
Fluconazole-Resistant Candida glabrataFluconazole≥ 64[9]
Amphotericin B0.25 - 2.0[7]
Fluconazole-Resistant Candida tropicalisFluconazole≥ 64[5]
Amphotericin B0.25 - 1.0[5]

Table 1: Comparative in vitro activity of Fluconazole and Amphotericin B against Candida species.

The data clearly indicates that while fluconazole loses its efficacy against resistant strains (as evidenced by high MICs), Amphotericin B maintains potent activity with low MIC values.[5][6][8] This underscores the potential of polyenes as a therapeutic option for infections caused by azole-resistant Candida.

Experimental Protocols

The determination of antifungal susceptibility is crucial for guiding clinical therapy and for research and development. The most common methods are broth microdilution assays as standardized by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antifungal Susceptibility Testing (EUCAST).

Broth Microdilution Antifungal Susceptibility Testing (CLSI M27-A3/M38-A2)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antifungal agent against yeast and filamentous fungi.

  • Inoculum Preparation: Fungal isolates are cultured on appropriate agar plates (e.g., Sabouraud Dextrose Agar) to obtain fresh, viable colonies. A suspension is prepared in sterile saline and adjusted to a specific turbidity (e.g., 0.5 McFarland standard) to achieve a standardized inoculum density.

  • Antifungal Agent Preparation: The antifungal agent is serially diluted in a liquid medium (e.g., RPMI-1640) in a 96-well microtiter plate to create a range of concentrations.

  • Inoculation: Each well of the microtiter plate containing the diluted antifungal agent is inoculated with the standardized fungal suspension. A growth control well (no antifungal) and a sterility control well (no inoculum) are included.

  • Incubation: The microtiter plates are incubated at a specific temperature (e.g., 35°C) for a defined period (e.g., 24-48 hours for yeasts, longer for some molds).

  • MIC Determination: The MIC is read as the lowest concentration of the antifungal agent that causes a significant inhibition of fungal growth compared to the growth control. For azoles, this is often a 50% reduction in growth (MIC-2), while for polyenes, it is typically complete inhibition (MIC-0).[6]

AntifungalSusceptibilityWorkflow

Conclusion and Future Directions

The available evidence strongly suggests that polyene antifungals are effective in vitro against fungal strains that have developed resistance to azoles. This is attributed to their distinct mechanism of action, which circumvents the common azole resistance pathways. While this compound is a member of the polyene class, there is a clear and urgent need for dedicated research to evaluate its specific efficacy against a broad panel of clinically relevant, azole-resistant fungal pathogens, including species of Candida and Aspergillus. Such studies, employing standardized susceptibility testing protocols, would be invaluable in determining the potential role of this compound in the antifungal armamentarium. Further in vivo studies would also be necessary to establish its therapeutic potential in animal models of infection. The development of novel polyene derivatives with improved safety profiles and efficacy remains a promising avenue for addressing the growing threat of antifungal resistance.

References

Comparative Analysis of the New Rimocidin Derivative BU16: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comparative analysis of the novel Rimocidin derivative, BU16, for researchers, scientists, and drug development professionals. BU16, a new tetraene macrolide, has demonstrated significant potential as a broad-spectrum antifungal agent, particularly against plant-pathogenic fungi. This document outlines its mechanism of action, presents available performance data, and details the experimental protocols utilized in its initial characterization.

Introduction to BU16

BU16 is a new derivative of this compound, produced by Streptomyces mauvecolor strain BU16.[1] Structurally, it is a tetraene macrolide distinguished from its parent compound by an ethyl group side chain in its six-membered hemiketal ring, in place of this compound's propyl group.[1] Initial studies have highlighted its potent antifungal activity and its efficacy in controlling anthracnose in pepper plants, a disease caused by Colletotrichum coccodes.[1]

Mechanism of Action

The primary mechanism of action for BU16, consistent with other polyene macrolide antibiotics, is the disruption of the fungal cell envelope.[1] These molecules exhibit a high affinity for ergosterol, a key component of fungal cell membranes. Upon binding, they form pores or channels in the membrane, leading to increased permeability, leakage of essential intracellular components, and ultimately, cell death. This direct physical disruption of the cell membrane is a well-established mechanism for this class of antifungals.

Mechanism_of_Action cluster_membrane Fungal Cell Membrane Ergosterol Ergosterol Pore_Formation Pore Formation Ergosterol->Pore_Formation Induces BU16 BU16 Derivative BU16->Ergosterol Binds to Cell_Lysis Cell Lysis Pore_Formation->Cell_Lysis Leads to

Caption: Mechanism of BU16 action on the fungal cell membrane.

Comparative Performance Data

A comprehensive quantitative comparison of BU16 with other antifungal agents is limited by the public availability of its specific minimum inhibitory concentration (MIC) values. The primary research article by Jeon et al. (2016) describes its broad-spectrum activity but the detailed quantitative data is not available in the abstract.[1]

However, to provide a framework for comparison, the following table includes reported MIC values for several commercial fungicides against Colletotrichum species, the target pathogen for which BU16 has shown efficacy.

Antifungal AgentTarget PathogenMIC Range (µg/mL)Reference
Commercial Fungicides
AzoxystrobinColletotrichum spp.0.01 - 1.0[Source - General Knowledge]
TebuconazoleColletotrichum spp.0.1 - 10.0[Source - General Knowledge]
ChlorothalonilColletotrichum spp.1.0 - 50.0[Source - General Knowledge]
This compound Derivative
BU16Plant-pathogenic fungiData not publicly available[1]
This compoundPlant-pathogenic fungiData not publicly available[1]

Experimental Protocols

The initial screening and characterization of BU16 utilized specific and robust experimental methodologies.

Adenylate Kinase (AK)-Based Cell Lysis Assay

This high-throughput screening assay was employed to identify microbial culture extracts with antifungal activity that specifically targets the cell envelope. The principle of the assay is the detection of adenylate kinase (AK), an essential enzyme present in the cytoplasm of fungal cells. Disruption of the cell membrane integrity leads to the release of AK into the culture medium. The released AK then catalyzes the phosphorylation of ADP to ATP, which can be quantified using a luciferase-bioluminescence reaction. A potent AK-releasing activity, as observed with the Streptomyces mauvecolor strain BU16 extract, is indicative of a compound that causes cell lysis.[1]

AK_Assay_Workflow Start Fungal Culture Incubation Incubate with Test Compound (BU16) Start->Incubation Lysis Cell Lysis (if active) Incubation->Lysis AK_Release Adenylate Kinase (AK) Released into Medium Lysis->AK_Release Reagent_Addition Add ADP and Luciferin/Luciferase Reagent AK_Release->Reagent_Addition ATP_Production AK catalyzes ADP -> ATP Reagent_Addition->ATP_Production Light_Emission Luciferase catalyzes ATP + Luciferin -> Light ATP_Production->Light_Emission Detection Measure Luminescence Light_Emission->Detection

Caption: Workflow of the Adenylate Kinase (AK)-based cell lysis assay.

Antifungal Susceptibility Testing

Standard antifungal susceptibility testing methods, such as broth microdilution or agar dilution assays, are utilized to determine the Minimum Inhibitory Concentration (MIC) of an antifungal agent. These methods involve challenging the fungal pathogen with a serial dilution of the test compound. The MIC is defined as the lowest concentration of the drug that prevents visible growth of the microorganism. While the specific MIC values for BU16 are not publicly available, this methodology would have been used to establish its "broad-spectrum antifungal activity."[1]

Conclusion and Future Directions

The this compound derivative BU16 represents a promising new antifungal agent with a well-defined mechanism of action targeting the fungal cell membrane. Its demonstrated efficacy against pepper anthracnose suggests its potential for agricultural applications. However, a complete comparative analysis is currently hampered by the lack of publicly available quantitative performance data (MIC values). Future publications providing this crucial information will be essential for the research and drug development community to fully assess the potential of BU16 in comparison to existing antifungal therapies. Researchers are encouraged to consult the primary literature for any updates on the performance data of this novel compound.

References

Benchmarking Rimocidin's In Vitro Potency Against Clinical Antifungal Drugs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vitro potency of rimocidin against established clinical antifungal drugs. Due to a scarcity of publicly available data on this compound's activity against key clinical fungal pathogens, this document focuses on presenting a comprehensive overview of the in vitro efficacy of widely used antifungal agents. The guide will clearly delineate the existing data for these established drugs, alongside the limited information available for this compound, to highlight areas for future research and provide a framework for the potential evaluation of novel antifungal compounds.

Comparative In Vitro Potency of Antifungal Drugs

The following tables summarize the Minimum Inhibitory Concentration (MIC) ranges of common antifungal drugs against clinically significant fungal species. MIC values are a standard measure of in vitro antifungal potency, representing the lowest concentration of a drug that inhibits the visible growth of a microorganism.

Table 1: In Vitro Potency Against Candida albicans

Antifungal DrugClassMIC Range (µg/mL)
This compound Polyene MacrolideData Not Available
Amphotericin BPolyene0.03 - 1.0[1][2]
FluconazoleAzole0.125 - ≥64[2][3][4]
CaspofunginEchinocandin0.008 - 4.0[5][6]

Table 2: In Vitro Potency Against Aspergillus fumigatus

Antifungal DrugClassMIC Range (µg/mL)
This compound Polyene MacrolideData Not Available
Amphotericin BPolyeneData available but not in a directly comparable format
VoriconazoleAzole0.06 - >8[7]
CaspofunginEchinocandinMEC values reported, not directly comparable to MIC

Table 3: In Vitro Potency Against Cryptococcus neoformans

Antifungal DrugClassMIC Range (µg/mL)
This compound Polyene MacrolideData Not Available
Amphotericin BPolyene0.25 - 1.0[8]
FluconazoleAzole0.05 - 4.0[8]

Note on this compound Data: Extensive literature searches did not yield specific MIC values for this compound against the clinically relevant fungal species Candida albicans, Aspergillus fumigatus, and Cryptococcus neoformans. Available research on this compound primarily focuses on its activity against plant-pathogenic fungi.[9] One study presented in vitro susceptibility data for some fungi in µM, which is not directly comparable to the standard µg/mL reporting for clinical antifungals. This significant data gap highlights the need for further in vitro studies to determine the potential clinical relevance of this compound.

Experimental Protocols for In Vitro Antifungal Susceptibility Testing

The determination of in vitro antifungal potency is standardized to ensure reproducibility and comparability of data across different laboratories. The most widely accepted protocols are provided by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Broth Microdilution Method (CLSI M27-A3 / EUCAST E.Def 7.3)

This is the reference method for determining the MIC of antifungal agents against yeasts.

  • Inoculum Preparation: Fungal isolates are cultured on appropriate agar plates. Colonies are then suspended in sterile saline or water, and the turbidity is adjusted to a 0.5 McFarland standard, which corresponds to a specific cell density. This suspension is further diluted in the test medium to achieve the final desired inoculum concentration.

  • Antifungal Agent Preparation: Stock solutions of the antifungal agents are prepared, typically in a solvent like dimethyl sulfoxide (DMSO). A series of twofold dilutions of the antifungal agents are then prepared in a 96-well microtiter plate using the appropriate broth medium (e.g., RPMI-1640).

  • Inoculation and Incubation: Each well of the microtiter plate is inoculated with the prepared fungal suspension. The plates are then incubated at a controlled temperature (typically 35°C) for a specified period (usually 24 to 48 hours).

  • MIC Determination: After incubation, the plates are examined visually or with a spectrophotometer to determine the lowest concentration of the antifungal agent that inhibits the visible growth of the fungus. This concentration is recorded as the MIC.

Workflow for In Vitro Antifungal Susceptibility Testing

Antifungal_Susceptibility_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis isolate Fungal Isolate culture Culture on Agar isolate->culture suspension Create Fungal Suspension culture->suspension adjust Adjust to 0.5 McFarland suspension->adjust inoculum Prepare Final Inoculum adjust->inoculum inoculate Inoculate Microtiter Plate inoculum->inoculate antifungal Antifungal Stock dilution Serial Dilution in Plate antifungal->dilution dilution->inoculate incubate Incubate at 35°C inoculate->incubate read Read Results (Visual/Spectrophotometer) incubate->read mic Determine MIC read->mic

Caption: Workflow of the broth microdilution method for antifungal susceptibility testing.

Signaling Pathways and Mechanisms of Action

The antifungal drugs listed in this guide have distinct mechanisms of action, targeting different essential components of the fungal cell.

  • Polyenes (Amphotericin B, this compound): These drugs bind to ergosterol, a primary component of the fungal cell membrane. This binding disrupts the membrane's integrity, leading to the formation of pores and leakage of essential intracellular contents, ultimately causing cell death.

  • Azoles (Fluconazole, Voriconazole): Azoles inhibit the enzyme lanosterol 14-α-demethylase, which is crucial for the synthesis of ergosterol. The depletion of ergosterol and the accumulation of toxic sterol precursors disrupt the structure and function of the cell membrane.

  • Echinocandins (Caspofungin): This class of drugs inhibits the synthesis of β-(1,3)-glucan, an essential polysaccharide component of the fungal cell wall. The disruption of cell wall synthesis leads to osmotic instability and cell lysis.

Antifungal_MoA cluster_cell Fungal Cell cluster_drugs Antifungal Drugs membrane Cell Membrane (Ergosterol) wall Cell Wall (β-(1,3)-glucan) ergosterol_synthesis Ergosterol Synthesis (Lanosterol 14-α-demethylase) polyenes Polyenes (this compound, Amphotericin B) polyenes->membrane Binds to Ergosterol, forms pores azoles Azoles (Fluconazole, Voriconazole) azoles->ergosterol_synthesis Inhibits echinocandins Echinocandins (Caspofungin) echinocandins->wall Inhibits β-(1,3)-glucan synthesis

Caption: Mechanisms of action for major classes of antifungal drugs.

Conclusion and Future Directions

This guide summarizes the available in vitro potency data for several key clinical antifungal drugs. While providing a valuable benchmark, the significant lack of data for this compound against clinically important fungal pathogens is a major finding. To ascertain the potential of this compound as a clinical antifungal agent, rigorous in vitro susceptibility testing according to CLSI and/or EUCAST guidelines against a broad panel of Candida, Aspergillus, and Cryptococcus species is imperative. Such studies would provide the necessary data to make a direct and meaningful comparison with existing antifungal therapies and guide future drug development efforts.

References

Safety Operating Guide

Navigating the Safe Disposal of Rimocidin in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: November 2025

Core Principles of Chemical Waste Disposal

The fundamental principle of chemical waste disposal is to prevent harm to human health and the environment. This involves adherence to local, state, and federal regulations. All chemical waste, including rimocidin and materials contaminated with it, should be treated as hazardous unless explicitly determined otherwise by a qualified safety professional.

Step-by-Step Disposal Procedures for this compound

The following procedures are recommended for the safe disposal of this compound in a laboratory environment.

1. Personal Protective Equipment (PPE): Before handling this compound for disposal, ensure appropriate PPE is worn, including:

  • Safety goggles or a face shield

  • Chemical-resistant gloves (nitrile or neoprene)

  • A lab coat

2. Waste Segregation:

  • Solid Waste: Collect solid this compound powder, contaminated personal protective equipment (gloves, weigh boats, etc.), and any other solid materials that have come into contact with the compound in a designated, clearly labeled hazardous waste container. The container should be made of a compatible material, such as high-density polyethylene (HDPE).

  • Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and clearly labeled hazardous waste container. Do not mix this compound solutions with other chemical waste streams unless compatibility has been confirmed. Avoid disposing of this compound solutions down the drain.[1][2]

  • Sharps Waste: Any sharps, such as needles or Pasteur pipettes, contaminated with this compound must be disposed of in a designated sharps container.

3. Waste Container Labeling: All waste containers must be accurately and clearly labeled with the following information:

  • The words "Hazardous Waste"

  • The full chemical name: "this compound"

  • The CAS Number: 1393-12-0[3][4][5][6]

  • The date the waste was first added to the container.

4. Storage of Waste: Store hazardous waste containers in a designated, well-ventilated, and secure area away from general laboratory traffic. Ensure containers are kept closed except when adding waste.

5. Final Disposal: The ultimate disposal of this compound waste must be conducted through a licensed hazardous waste disposal company. Your institution's Environmental Health and Safety (EHS) department will have established procedures for the pickup and disposal of chemical waste. Contact your EHS office to schedule a waste pickup and for any specific institutional requirements.

Quantitative Data Summary

While no specific quantitative disposal limits for this compound were found, the following table summarizes key identification and property data for the compound.

ParameterValueReference
CAS Number1393-12-0[3][4][5][6]
Molecular FormulaC39H61NO14[4][5][6]
Molecular Weight767.90 g/mol [4][6]

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste in a laboratory setting.

Rimocidin_Disposal_Workflow This compound Disposal Workflow A Start: this compound Waste Generated B Wear Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C Segregate Waste B->C D Solid Waste (Powder, Contaminated Items) C->D E Liquid Waste (Solutions) C->E F Sharps Waste (Needles, Pipettes) C->F G Collect in Labeled Hazardous Waste Container D->G E->G H Collect in Labeled Sharps Container F->H I Store Waste in Designated Area G->I H->I J Contact Environmental Health & Safety (EHS) for Pickup and Disposal I->J K End: Proper Disposal J->K

Caption: Logical workflow for the proper disposal of this compound waste.

By adhering to these procedures, researchers and laboratory personnel can ensure the safe and environmentally responsible disposal of this compound, thereby fostering a culture of safety and compliance within their institutions. Always consult your institution's specific EHS guidelines for chemical waste management.

References

Essential Safety and Logistical Information for Handling Rimocidin

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals working with Rimocidin, a polyene macrolide antibiotic, stringent safety protocols are paramount due to its potential toxicity. This document provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the safe handling of this compound in a laboratory setting.

Hazard Assessment and Personal Protective Equipment (PPE)

Quantitative Toxicity Data

CompoundCAS NumberToxicity Data
This compound1393-12-0LD50 (intravenous, mouse): 20 mg/kg[1]

This intravenous LD50 value in mice indicates significant toxicity.[1] As a precautionary measure, this compound should be handled with the same level of care as other highly potent or cytotoxic compounds.

Recommended Personal Protective Equipment (PPE)

Protection TypeRecommended PPESpecifications
Eye Protection Safety Goggles with Side Shields or a Face ShieldMust provide a complete seal around the eyes to protect from dust and splashes.
Hand Protection Chemical-resistant GlovesNitrile or neoprene gloves are recommended. Double-gloving is advised when handling the pure compound or concentrated solutions.
Body Protection Disposable Gown or Lab Coat with long sleeves and closed frontShould be worn over personal clothing to protect against spills. For procedures with a high risk of contamination, a disposable suit may be necessary.
Respiratory Protection NIOSH-approved RespiratorFor handling the solid compound or when aerosols may be generated, a fit-tested N95 respirator or higher is essential. All work with the solid form should be conducted in a certified chemical fume hood.
Foot Protection Closed-toe ShoesLeather or other chemical-resistant material. Disposable shoe covers should be used in designated handling areas.

Operational Plan for Handling this compound

Adherence to a strict, step-by-step protocol is essential to minimize exposure risk.

Experimental Workflow for Safe Handling

This compound Safe Handling Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Designate Area Designate Area Don PPE Don PPE Designate Area->Don PPE 1. Establish controlled zone Prepare Surfaces Prepare Surfaces Don PPE->Prepare Surfaces 2. Full PPE required Weighing Weighing Prepare Surfaces->Weighing 3. Use disposable liners Dissolving Dissolving Weighing->Dissolving 4. In fume hood only Experimentation Experimentation Dissolving->Experimentation 5. Use sealed containers Decontaminate Surfaces Decontaminate Surfaces Experimentation->Decontaminate Surfaces 6. Conduct in fume hood Doff PPE Doff PPE Decontaminate Surfaces->Doff PPE 7. Use appropriate disinfectant Segregate Waste Segregate Waste Doff PPE->Segregate Waste 8. Follow proper doffing procedure Dispose Dispose Segregate Waste->Dispose 9. Into labeled cytotoxic waste

Caption: Workflow for the safe handling of this compound from preparation to disposal.

Step-by-Step Handling Protocol:

  • Preparation:

    • Designated Area: All work with this compound, especially the solid form, must be conducted in a designated area, such as a chemical fume hood, to control contamination.

    • Surface Preparation: Cover the work surface with absorbent, disposable liners.

    • PPE: Before entering the designated area, don all required PPE as outlined in the table above.

  • Handling the Compound:

    • Weighing: Weigh the solid compound within the chemical fume hood. Use of a balance with a draft shield is recommended.

    • Dissolving: When preparing solutions, add the solvent to the this compound powder slowly to avoid generating dust. Use a sealed container for mixing.

    • Experimental Use: All procedures involving this compound should be performed in a manner that minimizes the creation of aerosols.

  • Post-Handling Procedures:

    • Decontamination: Thoroughly decontaminate all surfaces and equipment that may have come into contact with this compound using an appropriate cleaning agent.

    • Doffing PPE: Remove PPE in the designated doffing area, being careful to avoid self-contamination. Disposable PPE should be immediately placed in the appropriate waste container.

Disposal Plan

Due to its toxicity, this compound and all associated waste must be treated as hazardous.

Waste Segregation and Disposal Protocol:

Waste TypeDisposal ContainerDisposal Method
Solid Waste Labeled, sealed, puncture-resistant container for cytotoxic waste.High-temperature incineration.[2][3]
(Contaminated PPE, liners, vials, etc.)
Liquid Waste Labeled, sealed, leak-proof container for hazardous chemical waste.High-temperature incineration. Do not dispose of down the drain.[2]
(Unused solutions, rinsates)
Sharps Labeled, puncture-proof sharps container for cytotoxic waste.High-temperature incineration.
(Needles, syringes, contaminated glassware)

Disposal Workflow

This compound Waste Disposal Workflow cluster_generation Waste Generation cluster_disposal Disposal Pathway Contaminated_Solids Solid Waste (PPE, liners) Segregation Segregate at Point of Use Contaminated_Solids->Segregation Contaminated_Liquids Liquid Waste (solutions, rinsates) Contaminated_Liquids->Segregation Contaminated_Sharps Sharps Waste (needles, glass) Contaminated_Sharps->Segregation Cytotoxic_Container Place in Labeled Cytotoxic Waste Container Segregation->Cytotoxic_Container Immediate segregation is critical Incineration High-Temperature Incineration Cytotoxic_Container->Incineration Arrange for hazardous waste pickup

Caption: Decision-making workflow for the proper disposal of this compound waste.

All waste must be disposed of in accordance with local, state, and federal regulations for hazardous waste. Consult your institution's Environmental Health and Safety (EHS) department for specific guidelines.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Rimocidin
Reactant of Route 2
Rimocidin

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.